molecular formula C7H7BClFO3 B114446 (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid CAS No. 153122-60-2

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B114446
CAS No.: 153122-60-2
M. Wt: 204.39 g/mol
InChI Key: GCQRPPPUHXEHJO-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a versatile boronic acid ester and pinacol ester intermediate primarily employed in Suzuki-Miyaura cross-coupling reactions Source . This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between the boronic acid and an organic halide to create novel biaryl structures. The specific substitution pattern on this benzene ring—featuring chloro, fluoro, and methoxy substituents—makes it a valuable building block in pharmaceutical research and materials science Source . The halogen atoms can act as sites for further functionalization or influence the electronic properties and binding affinity of the resulting molecule in drug discovery projects, particularly in the development of kinase inhibitors and other bioactive compounds. Researchers value this compound for its role in constructing complex molecular architectures efficiently. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRPPPUHXEHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448809
Record name 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153122-60-2
Record name 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid
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Foundational & Exploratory

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153122-60-2

This in-depth technical guide provides comprehensive information on (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a valuable reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, a detailed plausible synthetic protocol, its critical role in cross-coupling reactions, and its applications in medicinal chemistry.

Compound Data and Properties

Quantitative data for this compound is summarized in the table below, providing a clear overview of its key characteristics.

PropertyValue
CAS Number 153122-60-2[1]
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
IUPAC Name This compound[]
Boiling Point 339.193°C at 760 mmHg[]
Density 1.511 g/cm³[]
Purity Typically ≥96%[]
InChI Key GCQRPPPUHXEHJO-UHFFFAOYSA-N[]

Synthesis

Experimental Protocol: Plausible Synthesis

This protocol is based on the well-established synthesis of similar halo-substituted phenylboronic acids.

Materials:

  • 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Hexane

  • Chloroform

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene and anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Slowly add trimethyl borate to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of 1N aqueous hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as a mixture of chloroform and hexane to yield this compound as a solid.

Synthesis_Workflow A 1-Bromo-4-chloro-2-fluoro- 5-methoxybenzene in THF B Lithium-Halogen Exchange (n-BuLi, -78 °C) A->B C Aryllithium Intermediate B->C D Borylation (Trimethyl borate, -78 °C) C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F G (4-Chloro-2-fluoro-5-methoxyphenyl) boronic acid F->G

Plausible synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide or triflate coupling partner, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R'-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (ArB(OH)2, Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R' L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-R' Reductive_Elimination->Product ArB(OH)2 This compound ArB(OH)2->Transmetalation R'-X Aryl Halide/Triflate R'-X->Oxidative_Addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are a significant class of compounds in medicinal chemistry due to their unique chemical properties. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.

Substituted phenylboronic acids, such as the title compound, are valuable intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The specific substitution pattern of chloro, fluoro, and methoxy groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can influence its biological activity and pharmacokinetic profile.

Boron-containing compounds have gained prominence in drug discovery, with several FDA-approved drugs containing a boronic acid moiety.[3] These compounds have shown efficacy in various therapeutic areas, including oncology and infectious diseases. The ability of the boronic acid group to interact with biological targets, often through the formation of a stable but reversible bond with active site serine residues in enzymes, is a key aspect of their mechanism of action.

The development of novel therapeutics often involves the synthesis of libraries of related compounds to explore structure-activity relationships. This compound serves as a versatile building block in this process, enabling the introduction of its specific substituted phenyl group into a wide range of molecular scaffolds.[4][5]

Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a formic or phosphoric acid modifier) would be employed to separate the main compound from any impurities.[6][7][8]

  • Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

Researchers acquiring this compound should perform their own analytical characterization to verify its identity and purity before use in sensitive applications.

References

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, a detailed experimental protocol for a common synthetic application, and a visual representation of the workflow.

Core Physicochemical Data

This compound is a substituted phenylboronic acid derivative. Such compounds are crucial reagents in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The specific substitutions on the phenyl ring—chloro, fluoro, and methoxy groups—offer unique electronic and steric properties that can be leveraged to synthesize complex molecules, including pharmacologically active compounds.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 204.39 g/mol [1][2][3]
Molecular Formula C₇H₇BClFO₃[1][4][5]
CAS Number 153122-60-2[1][5]
Monoisotopic Mass 204.01608 Da[4]
Physical Form Solid[6]
Purity Typically ≥95%[3]
IUPAC Name This compound[4]
InChI Key GCQRPPPUHXEHJO-UHFFFAOYSA-N[4]
SMILES B(C1=CC(=C(C=C1F)Cl)OC)(O)O[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. Phenylboronic acids are frequently used in such reactions to form carbon-carbon bonds.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Methodology:

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the selected aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Mixture: Under the inert atmosphere, add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to the flask.

  • Heating and Reaction: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling protocol described above.

Suzuki_Coupling_Workflow reagents 1. Add Reagents - Boronic Acid - Aryl Bromide - Pd(OAc)₂ / PPh₃ - K₂CO₃ setup 2. Inert Atmosphere (Evacuate/Backfill N₂) reagents->setup solvents 3. Add Solvents (Dioxane/Water) setup->solvents reaction 4. Heat & Stir (90°C, 12h) solvents->reaction workup 5. Work-up (Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (Biaryl Compound) purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted phenylboronic acid with the chemical formula C₇H₇BClFO₃.[1] Its structure features a benzene ring substituted with a chloro, a fluoro, a methoxy, and a boronic acid group.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name This compound
CAS Number 153122-60-2[2]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol
Monoisotopic Mass 204.01608 Da[1]
SMILES B(C1=CC(=C(C=C1F)Cl)OC)(O)O[1]
InChI InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3[1]
InChIKey GCQRPPPUHXEHJO-UHFFFAOYSA-N[1]

Note: Some physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below. The starting material for this synthesis would be 1-chloro-4-fluoro-2-methoxybenzene.

G cluster_synthesis Generalized Synthesis Workflow A 1-Chloro-4-fluoro-2-methoxybenzene (Starting Material) B Directed ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) A->B 1. C Lithiated Intermediate B->C D Reaction with Trialkyl Borate (e.g., B(OMe)₃) C->D 2. E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) E->F 3. G This compound (Final Product) F->G

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

Materials:

  • 1-chloro-4-fluoro-2-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Lithiation: Dissolve 1-chloro-4-fluoro-2-methoxybenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Borylation: To the cooled solution of the lithiated intermediate, slowly add trimethyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5][6][7] This reaction is widely used to synthesize complex organic molecules, including many pharmaceutical agents.

This compound serves as a versatile building block, introducing the substituted phenyl moiety into a target molecule. The specific arrangement of the chloro, fluoro, and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and chloro groups can modulate lipophilicity and electronic properties.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3][4] A general schematic of this reaction is presented below.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle A This compound G Transmetalation A->G B Aryl/Vinyl Halide or Triflate (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D E R-Pd(II)-X D->E E->G F Base F->G H R-Pd(II)-Ar G->H I Reductive Elimination H->I I->C Regenerates Catalyst J Coupled Product (R-Ar) I->J G cluster_analysis Spectroscopic Analysis Workflow A Synthesized This compound B Proton NMR (¹H NMR) A->B C Carbon NMR (¹³C NMR) A->C D Fluorine NMR (¹⁹F NMR) A->D E Mass Spectrometry (MS) A->E F Infrared Spectroscopy (IR) A->F G Structure Confirmation and Purity Assessment B->G C->G D->G E->G F->G

References

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a substituted arylboronic acid of significant interest in synthetic organic chemistry and drug discovery. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, makes a thorough understanding of its physicochemical properties essential for its effective application. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key properties applicable to arylboronic acids, alongside representative data from structurally analogous compounds to provide a predictive framework.

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, with its distinct substitution pattern, presents a unique combination of steric and electronic properties that can be exploited in the synthesis of complex molecules, including herbicides and potential pharmaceutical agents. This document aims to consolidate the available data on this compound and provide practical methodologies for its characterization and use.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. The following tables summarize the available computed data from public databases and provide representative experimental data from closely related analogs to offer a comparative perspective.

General and Computed Properties

The following table outlines the fundamental identifiers and computed physicochemical properties for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 153122-60-2Sigma-Aldrich
Molecular Formula C₇H₇BClFO₃PubChem
Molecular Weight 204.39 g/mol PubChem
Canonical SMILES B(C1=CC(=C(C=C1F)Cl)OC)(O)OPubChem
InChI Key GCQRPPPUHXEHJO-UHFFFAOYSA-NPubChem
XLogP3 (Computed) 1.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 204.0160801PubChem
Monoisotopic Mass 204.0160801PubChem
Topological Polar Surface Area 60.7 ŲPubChem
Heavy Atom Count 13PubChem
Representative Experimental Physical Properties of Analogous Compounds

Due to the lack of specific experimental data, this table presents data for structurally similar arylboronic acids to provide an estimated range for the properties of this compound.

Property4-Methoxyphenylboronic acid4-Chloro-2-fluorophenylboronic acid2-Fluoro-5-methoxyphenylboronic acid
Melting Point 204-206 °CNo data availableNo data available
Appearance White to off-white powder-White to light yellow powder/crystal
Solubility Soluble in DMSO--

Data sourced from commercial supplier information and may not be verified experimental values.

Chemical Properties and Reactivity

Acidity (pKa)

The pKa of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa. For this compound, the chloro and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating. The precise pKa would be a result of the interplay of these effects. The pKa of unsubstituted phenylboronic acid is approximately 8.8. It is expected that the pKa of the title compound would be lower than this value.

Stability

Arylboronic acids can undergo dehydration to form cyclic boroxines (anhydrides), particularly upon heating or under anhydrous conditions. This process is typically reversible in the presence of water. Protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions, such as in the presence of strong acids or bases, or upon prolonged heating. The stability of this compound is expected to be comparable to other substituted phenylboronic acids, and it is generally recommended to store it in a cool, dry place.

Suzuki-Miyaura Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction involves the coupling of the boronic acid with an organohalide or triflate.

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-Ar transmetalation->pd_intermediate boronate Ar-B(OH)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-Ar (Product) reductive_elimination->product organohalide R1-X (Organohalide) organohalide->oxidative_addition base Base base->boronate boronic_acid Ar-B(OH)2 ((4-Chloro-2-fluoro-5- methoxyphenyl)boronic acid) boronic_acid->boronate

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties of arylboronic acids.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_application Application synthesis Synthesis of Boronic Acid purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination (Capillary Method) purification->melting_point solubility Solubility Measurement (Equilibrium Method) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka stability Stability Assessment (e.g., HPLC) purification->stability nmr NMR Spectroscopy (1H, 13C, 11B, 19F) purification->nmr ftir FTIR Spectroscopy purification->ftir mass_spec Mass Spectrometry purification->mass_spec suzuki Suzuki-Miyaura Coupling purification->suzuki

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The methodology is based on established organometallic procedures, specifically the lithiation-borylation of a substituted aryl halide. This approach is widely recognized for its efficiency and adaptability in the synthesis of various arylboronic acids.

Synthetic Strategy: Lithiation-Borylation

The most direct and widely applicable method for the synthesis of this compound is through a lithium-halogen exchange reaction, followed by borylation. This strategy involves two key transformations:

  • Lithiation: A suitable starting material, 1-bromo-4-chloro-2-fluoro-5-methoxybenzene, is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at a low temperature. This results in a selective bromine-lithium exchange, forming a highly reactive aryllithium intermediate.

  • Borylation: The aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. This step forms a boronate ester intermediate.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final product, this compound.

The overall synthetic pathway is depicted below:

Synthesis_Pathway Synthesis of this compound Start 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene Intermediate1 Aryllithium Intermediate Start->Intermediate1 1. n-BuLi, THF, -78 °C Intermediate2 Boronate Ester Intermediate1->Intermediate2 2. B(OR)3 Product This compound Intermediate2->Product 3. H3O+

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of the starting material and the final boronic acid. These protocols are adapted from established procedures for structurally analogous compounds.

Step 1: Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene (Starting Material)

A plausible route to the starting material is the bromination of 4-chloro-2-fluoro-5-methoxyaniline via a Sandmeyer-type reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (mmol)Volume/Mass
4-Chloro-2-fluoro-5-methoxyaniline175.59-1.0 eq-
Hydrobromic acid (48%)80.911.49As required-
Sodium nitrite69.00-1.1 eq-
Copper(I) bromide143.45-1.1 eq-
Diethyl ether74.120.713-As required
Saturated sodium bicarbonate---As required
Brine---As required
Anhydrous magnesium sulfate120.37--As required

Procedure:

  • In a well-ventilated fume hood, dissolve 4-chloro-2-fluoro-5-methoxyaniline in aqueous hydrobromic acid (48%).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1-bromo-4-chloro-2-fluoro-5-methoxybenzene.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (mmol)Volume/Mass
1-Bromo-4-chloro-2-fluoro-5-methoxybenzene253.45-1.0 eq-
Anhydrous Tetrahydrofuran (THF)72.110.889-As required
n-Butyllithium (2.5 M in hexanes)64.060.681.1 eq-
Trimethyl borate103.910.9321.2 eq-
1 M Hydrochloric acid36.46--As required
Diethyl ether74.120.713-As required
Hexane86.180.659-As required
Anhydrous magnesium sulfate120.37--As required

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane) to yield this compound as a solid.

Workflow and Data Presentation

The following diagram illustrates the overall workflow from starting material synthesis to the final purified product.

Experimental_Workflow Experimental Workflow for Boronic Acid Synthesis cluster_0 Starting Material Synthesis cluster_1 Boronic Acid Synthesis cluster_2 Product Isolation and Purification SM_Synth Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene SM_Purification Purification (Distillation/Chromatography) SM_Synth->SM_Purification Lithiation Lithiation with n-BuLi SM_Purification->Lithiation Borylation Borylation with Trimethyl Borate Lithiation->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Extraction Workup and Extraction Hydrolysis->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure Boronic Acid Recrystallization->Final_Product

Caption: Overall experimental workflow for the synthesis of the target boronic acid.

Quantitative Data Summary (Predicted)

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are predicted values based on similar reactions and have not been experimentally verified for this specific compound.

ParameterPredicted ValueNotes
Yield 70-85%Based on analogous lithiation-borylation reactions.
Purity >95%After recrystallization.
Physical Appearance White to off-white solidTypical for arylboronic acids.
Molecular Formula C₇H₇BClFO₃-
Molecular Weight 204.39 g/mol -

Conclusion

This technical guide outlines a robust and efficient synthetic strategy for the preparation of this compound. The proposed lithiation-borylation pathway, starting from a readily accessible aryl bromide, is a well-established method in organic synthesis. The detailed experimental protocols provide a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery, agrochemicals, and materials science. It is recommended that the reaction progress and product purity be monitored by appropriate analytical techniques such as TLC, GC-MS, and NMR spectroscopy.

References

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Introduction

This compound is a synthetic organoboron compound that belongs to the versatile class of phenylboronic acids. These compounds are crucial building blocks in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring provides this reagent with unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Boronic acids, in general, are recognized for their role in drug discovery, serving as key components in the development of enzyme inhibitors and other therapeutic agents.[1][2][3]

This guide provides a comprehensive overview of this compound, including its chemical properties, a general synthesis protocol, its application in Suzuki coupling, and its broader relevance in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name This compound
CAS Number 153122-60-2
Molecular Formula C₇H₇BClFO₃[4]
Molecular Weight 204.39 g/mol
InChI Key GCQRPPPUHXEHJO-UHFFFAOYSA-N[4]
SMILES B(C1=CC(=C(C=C1F)Cl)OC)(O)O[4]
Appearance Typically a white to off-white solid
Purity Commercially available with purities often ≥95%

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids, including this compound, is commonly achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a generalized procedure based on the synthesis of structurally similar compounds.[5][6][7]

Materials:

  • 1-Bromo-4-chloro-2-fluoro-5-methoxyanisole (or corresponding aryl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

  • Aqueous Hydrochloric Acid (HCl, 1N)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Lithiation: Dissolve the starting aryl halide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (approx. 1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the aryllithium species.

  • Borylation: Slowly add the trialkyl borate (approx. 1.2 equivalents) to the reaction mixture. Continue stirring at -78 °C for 30-60 minutes.

  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding 1N aqueous HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure boronic acid.[5]

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide in Anhydrous THF Cooling Cool to -78°C under N₂ ArylHalide->Cooling nBuLi Add n-BuLi (Lithiation) Cooling->nBuLi Borate Add Trialkyl Borate (Borylation) nBuLi->Borate Hydrolysis Quench with HCl (aq) (Hydrolysis) Borate->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drying Dry Organic Phase (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct (4-Chloro-2-fluoro-5-methoxyphenyl) boronic acid Purification->FinalProduct Yields G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited State Enzyme Enzyme with Serine Hydroxyl Complex Stable Tetrahedral Boronate-Enzyme Adduct BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ BoronicAcid->Enzyme Reversible Covalent Interaction Block Inhibition of Catalytic Activity Complex->Block

References

Technical Guide: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a halogenated phenylboronic acid derivative. Phenylboronic acids are versatile reagents in organic synthesis and have garnered significant interest in medicinal chemistry and drug discovery. Their unique chemical properties allow for a wide range of applications, most notably in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This document outlines the chemical structure, physicochemical properties, a representative experimental protocol, and a visualization of a key reaction mechanism.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a phenyl ring substituted with a chloro, a fluoro, a methoxy, and a boronic acid group.

SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: B(C1=CC(=C(C=C1F)Cl)OC)(O)O[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for this compound and its isomer, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, for comparison. Researchers should independently verify these properties for their specific batch.

PropertyThis compound(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Molecular Formula C₇H₇BClFO₃[1]C₇H₇BClFO₃[2]
Molecular Weight 204.39 g/mol 204.39 g/mol [2]
Monoisotopic Mass 204.01608 Da[1]204.0160801 Da[2]
CAS Number 153122-60-2944129-07-1[2][3]
Physical Form SolidSolid[3]
Purity 97%98%[3]
Storage Temperature Ambient StorageSealed in dry, 2-8°C[3]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableSoluble in DMSO[4]

Experimental Protocols

Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., a mixture of toluene and ethanol, or 1,4-dioxane/water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

    • Seal the flask with a septum and purge with the inert gas for 10-15 minutes to ensure anaerobic conditions.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and ethanol) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Visualization of a Key Application

Phenylboronic acids are primarily used in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for this reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex R1-Pd(II)L2-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_intermediate R1-Pd(II)L2-R2 pd_complex->pd_intermediate transmetalation Transmetalation transmetalation->pd_complex pd_intermediate->pd0 reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R1-R2 (Biaryl Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

Substituted phenylboronic acids are valuable building blocks in the synthesis of complex organic molecules. In drug discovery, the ability to create diverse libraries of compounds through reactions like the Suzuki-Miyaura coupling is essential for structure-activity relationship (SAR) studies. Boronic acid moieties themselves have been incorporated into approved drugs and are investigated for various therapeutic applications, including as enzyme inhibitors and for targeted drug delivery to cancer cells, which often overexpress sialic acids that can reversibly bind with boronic acids.[8][9][10] The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds.

References

The Emergence of a Key Building Block: A Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid , a specialized organoboron compound, has emerged as a critical intermediate in the synthesis of advanced agrochemicals. This technical guide delves into the discovery and history of this molecule, providing a comprehensive overview for researchers, scientists, and professionals in drug development and crop protection. While the precise initial synthesis remains unheralded in widely available scientific literature, its prominence is intrinsically linked to the development of a new generation of auxin-mimicking herbicides in the early 21st century.

Discovery and Historical Context: A Tale of Modern Herbicide Development

The history of this compound is not one of a standalone discovery but rather a development driven by the need for novel, effective, and selective herbicides. Its significance came to the forefront with the discovery of the 6-aryl-picolinate herbicides, Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), by scientists at Dow AgroSciences in 2005 and 2010, respectively[1]. These herbicides represent a significant advancement in the class of synthetic auxins, which have been a cornerstone of weed control since the 1940s[2][3][4][5].

The unique substitution pattern of this compound is crucial for the biological activity of these herbicides. The development of these novel agrochemicals necessitated a reliable and scalable synthesis of this key building block. While earlier, more general methods for the synthesis of substituted phenylboronic acids existed, the demand for this specific, highly functionalized molecule spurred the refinement of synthetic routes, as detailed in patents from the mid-2000s onwards.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the ortho-lithiation of a substituted anisole precursor followed by borylation.

Key Synthetic Pathway

The most commonly cited synthetic pathway starts from 1-chloro-3-fluoro-4-methoxybenzene. This precursor is subjected to directed ortho-metalation, where a strong organolithium base, typically n-butyllithium, selectively removes a proton from the position ortho to the fluorine atom. The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Experimental Protocol: Synthesis of this compound

  • Step 1: Lithiation A solution of 1-chloro-3-fluoro-4-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium intermediate.

  • Step 2: Borylation A solution of a trialkyl borate, such as triisopropyl borate, in an anhydrous solvent is also cooled to -78°C. The freshly prepared aryllithium solution is then slowly transferred to the borate solution. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

  • Step 3: Hydrolysis The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute hydrochloric acid). The this compound product is then isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_lithiation Lithiation cluster_intermediate Intermediate cluster_borylation Borylation cluster_boronate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Start 1-Chloro-3-fluoro-4-methoxybenzene Lithiation n-Butyllithium -78°C, Anhydrous THF Start->Lithiation 1. Intermediate Aryllithium Intermediate Lithiation->Intermediate Borylation Triisopropyl Borate -78°C Intermediate->Borylation 2. Boronate Boronate Ester Borylation->Boronate Hydrolysis Aqueous Acid (e.g., HCl) Boronate->Hydrolysis 3. Product This compound Hydrolysis->Product

Synthetic workflow for this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

ParameterValueReference
Chemical Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
CAS Number 153122-60-2[6][7][8][9]
Appearance White to off-white solid
Purity (typical) >97%
Melting Point Not consistently reported
Synthetic Yield ~70-85% (reported in patents)

Applications in Agrochemicals

The primary and most significant application of this compound is as a key building block in the synthesis of 6-aryl-picolinate herbicides. These herbicides act as synthetic auxins, which are a class of plant growth regulators. At herbicidal concentrations, they disrupt normal plant growth processes in susceptible broadleaf weeds, leading to their demise, while exhibiting excellent selectivity for grass crops like cereals and rice.

Signaling Pathway of Auxin Mimic Herbicides

G cluster_herbicide Herbicidal Action cluster_receptor Cellular Target cluster_degradation Downstream Effect cluster_gene_expression Gene Regulation cluster_response Physiological Response Herbicide 6-Aryl-picolinate Herbicide (derived from boronic acid) Receptor Auxin Receptor Complex (e.g., TIR1/AFB) Herbicide->Receptor Binds to Degradation Ubiquitination and Degradation of Aux/IAA Repressor Proteins Receptor->Degradation Promotes GeneExpression De-repression of Auxin-Responsive Genes Degradation->GeneExpression Leads to Response Uncontrolled Growth & Weed Death GeneExpression->Response Results in

Simplified signaling pathway of 6-aryl-picolinate herbicides.

The specific substitution pattern of the phenyl ring, introduced via the boronic acid, is critical for the high efficacy and selectivity of these modern herbicides. The presence and position of the chloro, fluoro, and methoxy groups influence the molecule's binding affinity to the auxin receptors and its metabolic stability within the target plant.

References

Spectroscopic Profile of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid, a key building block in synthetic organic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for acquiring actual spectroscopic data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.3-7.5d~7-9Ar-H
~7.0-7.2d~10-12Ar-H
~8.1 (broad s)s-B(OH)₂
~3.9s-OCH₃

Note: Predicted chemical shifts are estimates. Actual values may vary. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water content.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 240-250 Hz)C-F
~150C-O
~135C-Cl
~125Ar-C-H
~115 (d, J ≈ 20-25 Hz)Ar-C-H
~130 (broad)C-B
~56OCH₃

Note: The carbon attached to the boron atom often shows a broad signal. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Broad, StrongO-H stretch (boronic acid, hydrogen-bonded)
~3000-2850MediumC-H stretch (aromatic and methyl)
~1610, 1580Medium-StrongC=C stretch (aromatic ring)
~1350-1300StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1100Medium-StrongC-F stretch
~800-700Medium-StrongC-Cl stretch
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
m/zIon
205.02336[M+H]⁺
227.00530[M+Na]⁺
203.00880[M-H]⁻

Source: Predicted data from PubChem.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for boronic acids to minimize the formation of cyclic anhydrides (boroxines) which can complicate spectra.[2] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum should be run without the sample present and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids.[4] Both positive and negative ion modes should be tested.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

    • Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z with the theoretical exact mass.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification FTIR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Final_Report Technical Guide / Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This document outlines a general procedure, adaptable for various aryl halides, and presents typical reaction parameters, including catalyst, base, and solvent systems. The information is intended to serve as a starting point for researchers employing this specific boronic acid in their synthetic endeavors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3][4][5] This reaction is widely used for the synthesis of biaryls, conjugated dienes, and styrenes.[6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The boronic acid this compound is a valuable building block, allowing for the introduction of a substituted phenyl moiety, which can be a critical pharmacophore in drug discovery. The presence of fluoro, chloro, and methoxy substituents provides handles for further functionalization and can influence the pharmacokinetic properties of the final compound.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product + Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar_X Ar-Pd(II)Ln-X OxAdd->PdII_Ar_X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII_Ar_X->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

Application of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Pharmaceutical Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a substituted phenylboronic acid that holds potential as a key building block in the synthesis of complex organic molecules for pharmaceutical applications. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, allows for the introduction of a highly functionalized phenyl moiety into target structures. This can significantly influence the physicochemical properties and biological activity of a drug candidate, impacting aspects such as potency, selectivity, and metabolic stability.

While specific examples of the use of this compound in the synthesis of marketed drugs or late-stage clinical candidates are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds. Phenylboronic acids are most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds.

This document provides a comprehensive overview of the potential applications of this compound in pharmaceutical synthesis, with a focus on its use in Suzuki-Miyaura coupling reactions for the synthesis of kinase inhibitors and other drug-like molecules. Due to the limited specific data on this particular isomer, the experimental protocols and data presented are based on established methods for structurally similar chloro-fluoro-methoxyphenylboronic acids and serve as a guide for reaction development and optimization.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in pharmaceutical synthesis is its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common structural feature in many kinase inhibitors and other therapeutic agents. The boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling is as follows:

Suzuki_Coupling BoronicAcid This compound plus1 + BoronicAcid->plus1 ArylHalide Ar-X (or Het-X) X = Br, I, Cl, OTf arrow Suzuki-Miyaura Coupling ArylHalide->arrow plus1->ArylHalide Catalyst Pd Catalyst Base Catalyst->arrow Product Coupled Product arrow->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors possess a biaryl or aryl-heteroaryl core structure, which is crucial for their interaction with the ATP-binding pocket of the target kinase. The (4-chloro-2-fluoro-5-methoxyphenyl) moiety can serve as a key component of this core, with its substituents potentially forming important hydrogen bonds or hydrophobic interactions within the kinase domain.

The following workflow illustrates the general process of synthesizing a hypothetical kinase inhibitor using this compound.

Kinase_Inhibitor_Synthesis_Workflow Start Starting Materials: This compound & Heterocyclic Halide Coupling Suzuki-Miyaura Coupling Start->Coupling Purification1 Work-up and Purification 1 (e.g., Column Chromatography) Coupling->Purification1 Intermediate Biaryl/Aryl-Heteroaryl Intermediate Purification1->Intermediate Modification Further Functionalization (e.g., amination, etherification) Intermediate->Modification Purification2 Work-up and Purification 2 Modification->Purification2 FinalProduct Final Kinase Inhibitor Candidate Purification2->FinalProduct Analysis Characterization (NMR, MS, HPLC) FinalProduct->Analysis Screening Biological Screening (Kinase Assays, Cell-based Assays) FinalProduct->Screening

Caption: A general workflow for the synthesis and evaluation of a kinase inhibitor.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide. These should be considered as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be adapted for the use of this compound based on protocols for similar substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O9012-1670-95
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane1008-1275-98
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene11012-2480-99
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-2470-95

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical synthesis. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl and aryl-heteroaryl structures commonly found in kinase inhibitors and other drug candidates. While specific, quantitative data for this exact isomer is sparse in the literature, the established methodologies for similar boronic acids provide a solid foundation for its use in drug discovery and development projects. Researchers are encouraged to use the provided protocols as a starting point for optimization to achieve the desired synthetic outcomes.

Application Notes and Protocols for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of complex organic molecules. Within the agrochemical industry, this reagent is particularly valuable for creating novel herbicides, fungicides, and insecticides. Its utility is primarily demonstrated through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction enables the formation of a carbon-carbon bond, efficiently linking the substituted phenyl ring of the boronic acid to various heterocyclic structures common in active agrochemical ingredients.[3] The specific substitution pattern of this boronic acid—containing chloro, fluoro, and methoxy groups—is designed to impart desirable physicochemical and biological properties to the final product, such as enhanced efficacy, metabolic stability, and target specificity.[1][4]

While extensive public documentation for the specific this compound isomer is limited, its applications and synthetic utility can be thoroughly understood through the well-documented use of its positional isomers, such as (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, in the synthesis of commercial herbicides.[5][6] The protocols and applications described herein are based on the established chemistry of these closely related and functionally analogous compounds.

Application Notes

The primary application of this compound in agrochemical synthesis is as a key intermediate for introducing a substituted aryl moiety into a target molecule. This is most prominently achieved via the Suzuki-Miyaura cross-coupling reaction.[1][3]

Key Applications in Agrochemical Synthesis:
  • Herbicide Synthesis: This boronic acid is instrumental in the synthesis of potent herbicides. It is a key reactant in the creation of 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which are classes of synthetic auxin herbicides.[5][6] The (4-chloro-2-fluoro-5-methoxyphenyl) group, when attached to a picolinate or pyrimidine core, is crucial for the molecule's herbicidal activity against a variety of broadleaf weeds.[7]

  • Fungicide and Insecticide Development: The structural motif provided by this boronic acid is also relevant in the development of new fungicides and insecticides. The presence of both halogen and methoxy substituents can influence the molecule's mode of action, bioavailability, and metabolic profile in target pests and non-target organisms.[4][8]

Role of the Substituted Phenyl Moiety:

The specific arrangement of substituents on the phenyl ring of this compound is critical for the biological activity of the resulting agrochemical. The combination of a chlorine atom, a fluorine atom, and a methoxy group can:

  • Enhance Binding Affinity: The electronic and steric properties of these groups can lead to stronger and more specific binding to the target enzyme or protein in the pest or weed.

  • Improve Systemic Activity: The overall lipophilicity and polarity of the final molecule can be fine-tuned to improve its uptake and translocation within the plant.

  • Increase Metabolic Stability: The substituents can block sites of metabolic degradation, leading to a longer half-life and sustained activity of the agrochemical in the field.

Data Presentation

The following table summarizes the key applications and reaction data for phenylboronic acids in the synthesis of agrochemicals, based on data for closely related isomers.

Product Class Coupling Partner Catalyst Base Solvent Yield (%) Reference
Herbicidal PicolinateMethyl 4-amino-3,6-dichloropyridine-2-carboxylatePd(OAc)₂ / LigandK₂CO₃MIBK / Water>90[6]
Herbicidal Pyrimidine2-chloro-6-amino-4-pyrimidinecarboxylic acidPdCl₂(dppf)Na₂CO₃Acetonitrile / Water85-95[5]
General BiarylAryl Halide (e.g., Bromobenzene)Pd(PPh₃)₄K₃PO₄Toluene / Water80-95[3]

MIBK: Methyl Isobutyl Ketone; dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method of lithiation followed by borylation.[5]

Materials:

  • 1-Chloro-3-fluoro-4-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Chloroform

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-chloro-3-fluoro-4-methoxybenzene and anhydrous THF.

  • Cool the stirred solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at or below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -65 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of chloroform and hexanes to yield pure this compound as a solid.[9] A yield of approximately 80-90% can be expected.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Herbicide Synthesis

This protocol describes a general procedure for coupling this compound with a heterocyclic halide to synthesize a herbicidal compound.

Materials:

  • This compound (1.0-1.2 equivalents)

  • Halogenated heterocyclic partner (e.g., Methyl 4-amino-3,6-dichloropyridine-2-carboxylate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Acetonitrile/Water, MIBK/Water)

Procedure:

  • In a reaction vessel, combine the halogenated heterocyclic partner, this compound, the palladium catalyst, and the base.

  • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final agrochemical product.

Visualizations

Synthesis of the Boronic Acid

G cluster_0 Synthesis of this compound A 1-Chloro-3-fluoro-4-methoxybenzene B Lithiated Intermediate A->B  n-BuLi, THF, -78°C C Boronic Ester Intermediate B->C  B(OMe)₃ D This compound C->D  Acidic Hydrolysis (HCl) G cluster_1 Suzuki-Miyaura Cross-Coupling BoronicAcid This compound Catalyst Pd(0) Catalyst BoronicAcid->Catalyst ArylHalide Heterocyclic Halide (Ar'-X) ArylHalide->Catalyst Product Agrochemical Product (Ar-Ar') Catalyst->Product  C-C Bond Formation Base Base (e.g., K₂CO₃) Base->Catalyst G cluster_2 Example: Synthesis of a Herbicidal Picolinate BoronicAcid This compound Coupling Suzuki Coupling Reaction BoronicAcid->Coupling Picolinate Methyl 4-amino-3,6-dichloropyridine-2-carboxylate Picolinate->Coupling Herbicide Herbicidal 6-Aryl-Picolinate Coupling->Herbicide  Pd Catalyst, Base

References

Application Notes and Protocols for Reactions Involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. This versatile building block is particularly valuable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its utility is pronounced in the synthesis of complex molecules within the agrochemical and pharmaceutical industries, including the development of kinase inhibitors and other biologically active compounds.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an effective coupling partner for the synthesis of biaryl and heteroaryl compounds. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can influence the electronic properties of the resulting molecules, a feature often exploited in drug design to modulate binding affinities and pharmacokinetic properties.

The general transformation involves the palladium-catalyzed reaction of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a base. The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

General Reaction Scheme:

Ar-X + (4-Chloro-2-fluoro-5-methoxyphenyl)B(OH)₂ --(Pd catalyst, base, solvent)--> Ar-(4-Chloro-2-fluoro-5-methoxyphenyl)

Where Ar-X is an aryl or heteroaryl halide/triflate.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following tables summarize typical conditions and representative yields for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. While specific data for this compound is often proprietary or embedded in patent literature, the following examples with structurally similar boronic acids provide a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides

Coupling Partner (Aryl Bromide)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone4-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2-Bromopyridine2-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3.0)DMF1101688
5-Bromo-2-methoxypyridine4-Chlorophenylboronic acidXPhos Pd G2 (2)-Cs₂CO₃ (2.0)t-Amyl alcohol100691

Table 2: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Chlorides

Coupling Partner (Aryl Chloride)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
4-ChloroacetophenonePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)802487
2-Chlorobenzonitrile4-Methylphenylboronic acid[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2.0)Dioxane/H₂O (5:1)1201885
3-Chloropyridine3-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001290
2-Amino-5-chloropyridine3-Pyridylboronic acidPd(OAc)₂ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1102489

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Miyaura_Workflow reagents Reagents (Boronic Acid, Aryl Halide, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd Precatalyst, Ligand) catalyst->setup solvent Degassed Solvent Addition setup->solvent 1. reaction Heating & Stirring (80-120 °C, 2-24 h) solvent->reaction 2. monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring 3. monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 4. product Final Product purification->product 5.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle center Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add 1 pd_ii Ar-Pd(II)L₂-X ox_add->pd_ii transmetal Transmetalation (Ar'B(OH)₂ + Base) pd_ii->transmetal 2 di_pd_ii Ar-Pd(II)L₂-Ar' transmetal->di_pd_ii red_elim Reductive Elimination di_pd_ii->red_elim 3 red_elim->pd0 product Product red_elim->product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: The Role of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Biaryl Linkage Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis, particularly in the formation of complex biaryl structures. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, imparts specific steric and electronic properties that are highly valuable in the fields of agrochemicals and pharmaceuticals. The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing carbon-carbon bonds between sp²-hybridized carbon atoms.

The biaryl motif is a privileged scaffold found in numerous biologically active molecules, including herbicides and therapeutic agents. The ability to precisely introduce the (4-chloro-2-fluoro-5-methoxyphenyl) moiety allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of biaryl compounds.

Key Applications

The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction to create biaryl linkages. A significant use of this boronic acid is as a key intermediate in the synthesis of arylpicolinate herbicides, such as Halauxifen-methyl. In this context, it is coupled with a functionalized pyridine derivative to form the core biaryl structure of the herbicide.

Furthermore, the biaryl structures synthesized using this boronic acid are of significant interest in drug discovery. Biaryl compounds are known to be effective inhibitors of protein-protein interactions, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, which is a key pathway in cancer immunotherapy.[1] While direct synthesis of a PD-1/PD-L1 inhibitor using this specific boronic acid is not yet widely published, the general principles apply, and the resulting biaryl scaffold is a promising candidate for such applications.

Experimental Protocols

The following protocols are based on established methods for the Suzuki-Miyaura cross-coupling reaction and specific examples found in the patent literature for the synthesis of herbicide intermediates.

Protocol 1: Synthesis of Methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

This protocol details the Suzuki-Miyaura coupling of this compound with a chlorinated pyridine derivative, a key step in the synthesis of certain arylpicolinate herbicides.

Materials:

  • This compound

  • Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating mantle

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate (1.0 eq).

  • Add this compound (1.1 to 1.5 eq).

  • Add potassium carbonate (2.0 to 3.0 eq).

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • To this mixture, add palladium(II) acetate (0.01 to 0.05 eq) and triphenylphosphine (0.02 to 0.10 eq).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound and related substrates, as derived from patent literature.

Table 1: Reaction Conditions and Yields for the Synthesis of a Herbicide Intermediate

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O906~85-95
This compoundMethyl 4-amino-3,6-dichloropyridine-2-carboxylatePdCl₂(dppf) (3)-K₃PO₄Toluene/H₂O1008>90

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar¹-Ar² RedElim->Biaryl ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((4-Chloro-2-fluoro-5- methoxyphenyl)boronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the general workflow for the synthesis and purification of a biaryl compound using a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) ReactionSetup->InertAtmosphere Heating Heating and Stirring (e.g., 80-100 °C) InertAtmosphere->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for biaryl synthesis.

Signaling Pathway: Inhibition of PD-1/PD-L1 by a Biaryl Compound

This diagram illustrates the mechanism by which a small molecule biaryl inhibitor can disrupt the PD-1/PD-L1 signaling pathway, leading to T-cell activation.

PD1_PDL1_Inhibition cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Activation Signal BiarylInhibitor Biaryl Inhibitor (derived from (4-Chloro-2-fluoro- 5-methoxyphenyl)boronic acid) BiarylInhibitor->PDL1 Binding and Blockade

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl small molecule.

References

Application Notes and Protocols for Reactions of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a key building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds prevalent in pharmaceuticals and agrochemicals. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds. The electronic properties of this boronic acid, influenced by the presence of electron-withdrawing chloro and fluoro groups and an electron-donating methoxy group, necessitate careful selection of reaction parameters to achieve optimal outcomes.

These application notes provide a comprehensive guide to the selection of solvents and bases for Suzuki-Miyaura reactions involving this compound. Detailed protocols and a comparative data summary are presented to aid researchers in developing efficient and high-yielding synthetic routes.

Core Concepts: The Role of Solvents and Bases in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of solvent and base is critical as they significantly influence the rates of these steps and the overall reaction efficiency.

Solvents play a multifaceted role by:

  • Solubilizing the reactants, catalyst, and base.

  • Influencing catalyst activity and stability.

  • Modulating the reactivity of the base.

  • Affecting the selectivity of the reaction in certain cases. [1]

Commonly used solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water.[2][3] Aqueous mixtures can be particularly effective, as water can aid in the dissolution of inorganic bases and facilitate the transmetalation step.[4]

Bases are essential for the activation of the boronic acid.[2] The base facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2] The choice of base can impact reaction rate, yield, and the tolerance of sensitive functional groups. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2]

Data Presentation: Solvent and Base Selection for this compound Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl chlorides. This data is compiled from literature and patent examples to provide a comparative overview.

Coupling PartnerSolvent SystemBaseCatalyst/LigandTemp. (°C)Time (h)Yield (%)Reference
4-Amino-6-chloropicolinate derivativeAcetonitrile/WaterK₃PO₄Pd(dppf)Cl₂80-904-6>90[1]
2-Chloro-6-aminopyrimidine derivativeMethyl Isobutyl Ketone (MIBK)K₂CO₃Pd(PPh₃)₄90-1006-8~85
Substituted Chloropyridine1,4-Dioxane/WaterK₃PO₄Pd₂(dba)₃ / XPhos1001288-95[1]
Electron-deficient Aryl ChlorideToluene/WaterCs₂CO₃Pd(OAc)₂ / SPhos100-1108-1280-92
Sterically Hindered Aryl ChlorideTHF/WaterK₃PO₄Buchwald G3 Precatalyst801675-85

Note: Yields are highly dependent on the specific substrates, catalyst, and precise reaction conditions. The data presented here should be used as a guideline for optimization.

Mandatory Visualization

Logical Workflow for Solvent and Base Selection

G cluster_input Reaction Inputs cluster_decision Parameter Selection cluster_conditions Typical Conditions cluster_output Process & Outcome BoronicAcid This compound SelectSolvent Select Solvent System BoronicAcid->SelectSolvent CouplingPartner Aryl/Heteroaryl Halide (e.g., Chloro-picolinate) CouplingPartner->SelectSolvent Solvent Aprotic/Water Mixture (e.g., Dioxane/H₂O, ACN/H₂O) SelectSolvent->Solvent Consider solubility & polarity SelectBase Select Base Base Inorganic Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) SelectBase->Base Consider strength & substrate tolerance SelectCatalyst Select Catalyst/Ligand Catalyst Palladium Precatalyst (e.g., Pd(dppf)Cl₂, Buchwald G3) SelectCatalyst->Catalyst Consider halide reactivity & steric hindrance Solvent->SelectBase Reaction Suzuki-Miyaura Coupling Solvent->Reaction Base->SelectCatalyst Base->Reaction Catalyst->Reaction Analysis Reaction Monitoring (TLC, LC-MS) Reaction->Analysis Result High Yield of Biaryl Product Analysis->Result Optimization Loop

Caption: Workflow for selecting optimal solvent and base for Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Chloro-picolinate Derivative

This protocol is adapted from procedures for the synthesis of herbicidal compounds.[1]

Materials:

  • This compound (1.0 equiv)

  • 4-Amino-6-chloropicolinate derivative (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Acetonitrile (ACN)

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the 4-amino-6-chloropicolinate derivative, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of the inert gas.

  • Add a degassed 4:1 mixture of acetonitrile and deionized water to the flask via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with a Chloro-pyrimidine Derivative

This protocol is a general procedure suitable for coupling with electron-deficient heteroaryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • 2-Chloro-6-aminopyrimidine derivative (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Methyl Isobutyl Ketone (MIBK)

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the 2-chloro-6-aminopyrimidine derivative, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 5:1 mixture of MIBK and deionized water.

  • Heat the mixture to 95 °C under a continuous flow of the inert gas with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-8 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Conclusion

The selection of an appropriate solvent and base is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. For couplings with electron-deficient heteroaryl chlorides, polar aprotic solvents like acetonitrile or MIBK, often in the presence of water, combined with moderately strong inorganic bases such as K₃PO₄ or K₂CO₃, have proven to be effective. The provided protocols offer robust starting points for reaction optimization. Researchers are encouraged to screen a variety of conditions, including different palladium catalysts and ligands, to achieve the highest possible yields for their specific substrates.

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds with (4-Chloro-2-fluoro-methoxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomer Specificity: Information regarding the synthesis and application of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is limited in publicly available literature. This document utilizes its close structural isomer, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS No. 944129-07-1) , as a representative compound for which experimental data and applications have been documented. The protocols and data presented are based on this well-documented isomer and are expected to be highly applicable to the 5-methoxy isomer with minor optimization.

Introduction

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its substituted phenyl ring makes it a valuable precursor for the synthesis of complex organic molecules, especially in the development of agrochemicals and pharmaceuticals. The Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, is the primary application for this boronic acid, allowing for the linkage of this aryl moiety to various other organic scaffolds.[1]

The presence of chloro, fluoro, and methoxy substituents on the phenyl ring provides unique electronic and steric properties that can influence the biological activity of the resulting compounds. For instance, compounds derived from this boronic acid have been identified as potent herbicides.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl compounds, vinylarenes, and polyenes. The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1][3] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3]

Compounds synthesized using (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid have significant applications in the agrochemical industry. Specifically, they are key intermediates in the synthesis of 6-arylpicolinate and 2-aryl-pyrimidinecarboxylic acid herbicides.[2][4] These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][6] By binding to auxin receptors, they disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, plant death.[5][7]

Data Presentation

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions involving (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Table 1: Synthesis of a 6-Aryl-4-aminopicolinate Derivative

ParameterValueReference
Boronic Acid (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid[4]
Coupling Partner Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate[4]
Catalyst Palladium(II) Acetate (Pd(OAc)₂)[4]
Ligand Not specified, but Buchwald or other phosphine ligands are common[1]
Base Potassium Carbonate (K₂CO₃)[8]
Solvent System Toluene:Acetonitrile (8:1 to 10:1)[4]
Additive Tetrabutylammonium Bromide (TBAB) (1 mol%)[4]
Temperature Reflux[9]
Yield 80% - 90%[4]

Table 2: Synthesis of a 2-Arylpyridine Derivative

ParameterValueReference
Boronic Acid (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid[3]
Coupling Partner 2-Bromopyridine[3]
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)[3]
Ligand SPhos[3]
Base Potassium Carbonate (K₂CO₃) (2.0 equiv.)[3]
Solvent System DMF/H₂O (3:1)[3]
Temperature 90°C[3]
Yield ~75% - 85%[3]

Experimental Protocols

The following are detailed protocols for the synthesis of novel organic compounds using (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Standard air-sensitive techniques should be employed when handling palladium catalysts and phosphine ligands.

Protocol 1: Synthesis of Methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

This protocol is adapted from patent literature describing the synthesis of a precursor to a potent herbicide.[4]

Materials:

  • Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate (1.0 equiv)

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • A suitable phosphine ligand (e.g., SPhos, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.01 equiv)

  • Toluene, anhydrous and degassed

  • Acetonitrile, anhydrous and degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, potassium carbonate, palladium(II) acetate, the phosphine ligand, and tetrabutylammonium bromide.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Via syringe, add the degassed solvent mixture of toluene and acetonitrile (e.g., 9:1 v/v) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Protocol 2: Synthesis of 2-(4-Chloro-2-fluoro-3-methoxyphenyl)pyridine

This protocol is a general procedure for the coupling of the boronic acid with a simple heteroaryl halide.[3][10]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromopyridine, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium carbonate to a reaction vial.

  • Add the degassed DMF and water (3:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-arylpyridine product.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and potential mode of action of compounds derived from (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdx R¹-Pd(II)L₂-X oxidative_addition->pdx transmetalation Transmetalation pdx->transmetalation pdr R¹-Pd(II)L₂-R² transmetalation->pdr reductive_elimination Reductive Elimination pdr->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OH)₂ reactants->oxidative_addition R¹-X reactants->transmetalation R²-B(OH)₂ base Base base->transmetalation Synthesis_Workflow start Reactant Dosing (Boronic Acid, Halide, Catalyst, Base) reaction Inert Atmosphere Reaction (Solvent Addition, Heating) start->reaction 1 monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring 2 monitoring->reaction Continue workup Aqueous Workup (Extraction, Washing) monitoring->workup 3 (Reaction Complete) purification Purification (Column Chromatography) workup->purification 4 analysis Product Analysis (NMR, MS) purification->analysis 5 final_product Final Product analysis->final_product 6 Auxin_Signaling_Pathway herbicide Synthetic Auxin Herbicide (e.g., 6-Arylpicolinate) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds scf_complex SCF-TIR1/AFB Complex receptor->scf_complex Forms aux_iaa Aux/IAA Repressor scf_complex->aux_iaa Recognizes ubiquitination Ubiquitination aux_iaa->ubiquitination Targets for arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome 26S Proteasome ubiquitination->proteasome Leads to degradation Degradation proteasome->degradation degradation->arf De-repression gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates growth Uncontrolled Growth & Plant Death gene_expression->growth

References

Application Notes and Protocols for the Purification of Products Derived from (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl compounds. These products are of significant interest in pharmaceutical and agrochemical research. The successful synthesis of the target molecule is, however, only the first step; rigorous purification is paramount to remove unreacted starting materials, catalyst residues, and reaction byproducts to ensure the integrity of subsequent biological assays and development studies.

This document provides detailed application notes and standardized protocols for the purification of compounds derived from this compound, with a focus on common purification techniques such as flash column chromatography, crystallization, and liquid-liquid extraction.

Common Reaction and Impurities

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A general reaction scheme is presented below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Common impurities encountered in these reactions include:

  • Homo-coupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Dehalogenated starting material: The aryl halide is reduced instead of undergoing coupling.

  • Protodeborylated starting material: The boronic acid is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: Can interfere with subsequent reactions and is often toxic.

  • Unreacted Starting Materials: this compound and the aryl/heteroaryl halide.

  • Byproducts from the base and solvent.

Purification Strategy Selection

The choice of purification method depends on the physicochemical properties of the desired product and its impurities.

Purification_Strategy Start Crude Reaction Mixture IsProductSolid Is the product a solid at room temperature? Start->IsProductSolid IsProductSoluble Is the product soluble in an organic solvent immiscible with water? IsProductSolid->IsProductSoluble  No Crystallization Crystallization / Recrystallization IsProductSolid->Crystallization  Yes Chromatography Flash Column Chromatography IsProductSoluble->Chromatography  No Extraction Liquid-Liquid Extraction IsProductSoluble->Extraction  Yes FurtherPurification Further Purification Required? Chromatography->FurtherPurification Crystallization->FurtherPurification Extraction->FurtherPurification FurtherPurification->Chromatography  Yes PureProduct Pure Product FurtherPurification->PureProduct  No

Caption: Decision tree for selecting a primary purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly versatile method for separating compounds with different polarities.[1]

Materials:

  • Silica gel (230-400 mesh)

  • Crude product mixture

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired product from impurities.

    • Aim for an Rf value of 0.2-0.4 for the target compound. For nitrogen-containing basic compounds, adding a small amount of triethylamine (0.1-1%) to the solvent system can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[2]

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent in which it is readily soluble.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Example Solvent Systems for Flash Chromatography

Compound TypeTypical Solvent SystemAdditive (if needed)
Neutral BiarylsHexanes/Ethyl Acetate gradientNone
Basic Heterocycles (e.g., Aminopyridines)Dichloromethane/Methanol gradient0.5% Triethylamine
Acidic Compounds (e.g., Carboxylic Acids)Hexanes/Ethyl Acetate gradient0.5% Acetic Acid
Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds that have moderate solubility in a solvent at high temperatures and low solubility at low temperatures.[4]

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.

    • The ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Table 2: Purity and Yield Data from a Representative Recrystallization

CompoundInitial Purity (HPLC Area %)Purification MethodFinal Purity (HPLC Area %)Yield (%)
2-amino-4-(substituted-aryl)pyrimidine85%Recrystallization from Ethanol/Water>98%75%
4-amino-6-(substituted-aryl)picolinic acid90%Recrystallization from Methanol>99%80%
Protocol 3: Liquid-Liquid Extraction

Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquids, often an aqueous phase and an organic solvent.[6] This is particularly effective for products with acidic or basic functional groups.

Materials:

  • Crude product mixture

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions of acid (e.g., 1M HCl) and base (e.g., 1M NaOH or saturated NaHCO3)

  • Separatory funnel

Procedure:

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Washing/Extraction:

    • Transfer the organic solution to a separatory funnel.

    • For acidic products (e.g., carboxylic acids):

      • Wash with water to remove water-soluble impurities.

      • Extract the acidic product into an aqueous basic solution (e.g., 1M NaOH).

      • Separate the aqueous layer, acidify it with 1M HCl to precipitate the product, and then extract the product back into an organic solvent.[7]

    • For basic products (e.g., aminopyridines):

      • Wash with water.

      • Extract the basic product into an aqueous acidic solution (e.g., 1M HCl).

      • Separate the aqueous layer, basify it with 1M NaOH, and then extract the product back into an organic solvent.[8]

    • For neutral products:

      • Wash sequentially with 1M HCl (to remove basic impurities), 1M NaOH (to remove acidic impurities), and brine (to remove residual water).

  • Drying and Concentration:

    • Dry the final organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.

Table 3: Typical Extraction Conditions

Product TypeOrganic SolventAqueous Extraction/Wash Solution
AcidicEthyl Acetate1M NaOH or Saturated NaHCO3
BasicDichloromethane1M HCl
NeutralEthyl Acetate1M HCl, 1M NaOH, Brine (sequential washes)

Conclusion

The purification of products derived from this compound is a critical step in their synthesis. The choice of purification method should be guided by the properties of the target compound and the nature of the impurities. By systematically applying the protocols for flash column chromatography, recrystallization, and liquid-liquid extraction, researchers can obtain highly pure materials suitable for further investigation in drug discovery and development. Careful optimization of these standard procedures will maximize yield and purity, ensuring the reliability of downstream applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern allows for the introduction of a versatile functional handle for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This document provides detailed protocols for the scale-up synthesis of this valuable boronic acid, based on established principles of directed ortho-metalation, along with guidelines for its purification and subsequent use in cross-coupling reactions. The protocols provided are adapted from procedures for structurally related compounds and are intended for use by trained professionals in a controlled laboratory or manufacturing environment.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
1-Chloro-3-fluoro-4-methoxybenzeneC₇H₆ClFO160.57202927-11-7Starting material
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06109-72-8Strong base, pyrophoric
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Reaction solvent
Trimethyl borateC₃H₉BO₃103.91121-43-7Boron source
Hydrochloric acid (1 M)HCl36.467647-01-0Acid for workup
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
HexanesC₆H₁₄86.18110-54-3Recrystallization solvent
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent
Table 2: Process Parameters for Scale-Up Synthesis
ParameterValue/RangeNotes
Reaction Scale50 g of starting materialCan be adapted for larger scales with appropriate equipment.
Reaction Temperature (Lithiation)-78 °C to -70 °CCritical for regioselectivity and to prevent side reactions.
Reaction Time (Lithiation)1 - 2 hoursMonitor by in-process control (e.g., TLC, LC-MS of quenched aliquots).
Reaction Temperature (Borylation)-78 °C to room temperatureGradual warming is important for controlled reaction.
QuenchingSlow addition of 1 M HClExothermic reaction, requires cooling.
Yield (expected)75 - 85%Based on analogous reactions.[1]
Purity (after recrystallization)>98%Dependent on the efficiency of purification steps.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is based on the well-established method of directed ortho-metalation of substituted fluoroarenes.[2][3][4] The fluorine and methoxy groups on the starting material direct the lithiation to the C1 position.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Cryogenic cooling system capable of reaching -78 °C

  • Large separatory funnel

  • Rotary evaporator

  • Recrystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and thoroughly purged with dry nitrogen.

  • Charging the Reactor: Charge the reactor with 1-chloro-3-fluoro-4-methoxybenzene (500 g, 3.11 mol) and anhydrous tetrahydrofuran (5 L).

  • Cooling: Begin stirring and cool the reactor contents to -78 °C using a cryogenic bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 1.37 L, 3.42 mol) via the addition funnel over a period of 1.5 to 2 hours, ensuring the internal temperature is maintained below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. The progress of the lithiation can be monitored by taking a small aliquot, quenching it with a suitable electrophile (e.g., iodine), and analyzing by GC-MS.

  • Borylation: Slowly add trimethyl borate (420 mL, 3.73 mol) to the reaction mixture, again maintaining the internal temperature below -70 °C.

  • Warming: Once the addition of trimethyl borate is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.

  • Quenching and Workup: Cool the reactor to 0-5 °C with an ice bath. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (4 L). This step is exothermic.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude boronic acid as a solid.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Transfer the crude this compound to a suitable crystallization vessel. Add a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) and heat gently with stirring until the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature. The boronic acid should precipitate as a crystalline solid. For improved yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction.[5][6][7]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 1-Chloro-3-fluoro-4-methoxybenzene in THF lithiation Lithiation (-78°C) + n-BuLi start->lithiation borylation Borylation (-78°C) + B(OMe)3 lithiation->borylation quench Aqueous Workup (0°C) + HCl borylation->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying & Concentration extraction->drying recrystallization Recrystallization (EtOAc/Hexanes) drying->recrystallization product Final Product: This compound recrystallization->product

Caption: Workflow for the scale-up synthesis and purification.

Suzuki_Miyaura_Coupling cluster_reactants Reactants compound_A This compound catalyst Pd(0) Catalyst compound_A->catalyst compound_B Aryl Halide (R-X) compound_B->catalyst product Biaryl Product catalyst->product Heat, Solvent base Base (e.g., K2CO3) base->catalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. Personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

  • Cryogenic Temperatures: Handling reactions at -78 °C requires insulated gloves and care to avoid frostbite.

  • Exothermic Reactions: Both the lithiation and the acidic quench are exothermic and require careful, slow addition of reagents and efficient cooling to maintain temperature control.

  • Solvent Handling: Anhydrous THF can form explosive peroxides and should be handled with care. All organic solvents should be used in a well-ventilated fume hood.

  • General Precautions: A thorough review of the Safety Data Sheets (SDS) for all chemicals used is essential before beginning any experimental work. An appropriate fire extinguisher (e.g., Class D for organometallic fires) should be readily accessible.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Due to its electron-deficient nature and substitution pattern, this boronic acid is prone to side reactions, primarily protodeboronation.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki couplings with this compound in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the likely causes?

Answer: Low yields in this specific Suzuki coupling are often attributed to two primary factors: protodeboronation of the electron-deficient boronic acid and suboptimal catalytic activity. The electron-withdrawing effects of the chloro and fluoro substituents make the boronic acid susceptible to cleavage of the C-B bond, replacing it with a C-H bond, especially under harsh basic conditions and elevated temperatures. Additionally, standard palladium catalysts may not be efficient enough to promote the coupling of this challenging substrate.

To address this, a systematic optimization of your reaction conditions is recommended. Key parameters to investigate include the choice of catalyst and ligand, the base, and the solvent system.

Question 2: I am observing a significant amount of a byproduct that corresponds to the protonated starting material of my boronic acid. How can I minimize this protodeboronation?

Answer: Protodeboronation is a common side reaction with electron-deficient boronic acids. To mitigate this, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective. Fluoride bases such as cesium fluoride (CsF) are also a good option, particularly if your substrate is base-sensitive.

  • Lower Reaction Temperature: Higher temperatures can promote the undesired protodeboronation. If possible, screen for a catalyst system that allows the reaction to proceed at a lower temperature.

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin) or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation under the reaction conditions.

  • Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can facilitate protodeboronation. Using anhydrous solvents is often recommended for sensitive boronic acids.

Question 3: My reaction is sluggish, and the starting materials are consumed very slowly. How can I improve the reaction rate and conversion?

Answer: Slow reaction kinetics are often due to an inefficient catalyst system for this particular substrate. Standard catalysts like Pd(PPh₃)₄ may not be suitable. To enhance reactivity, consider the following:

  • Employ Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are highly recommended. These ligands promote the formation of a highly reactive palladium(0) species, which facilitates the oxidative addition step and accelerates the reductive elimination.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for difficult Suzuki couplings, showing high efficacy even at low catalyst loadings.

  • Pre-catalyst Selection: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species in situ.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While the ideal system may vary depending on the coupling partner, a good starting point for this electron-deficient boronic acid would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands have demonstrated success in couplings involving other challenging electron-deficient and sterically hindered substrates.

Q2: Which base should I choose for my reaction?

A2: A moderately strong inorganic base is generally preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄) is often a good choice due to its moderate basicity and good solubility in mixed aqueous-organic solvent systems. Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are also excellent alternatives, with CsF being particularly useful for base-sensitive functional groups.

Q3: What is the recommended solvent system?

A3: Aprotic polar solvents are commonly used for Suzuki reactions. A mixture of 1,4-dioxane and water or toluene and water is a standard choice. The water helps to dissolve the inorganic base. However, for boronic acids highly susceptible to protodeboronation, consider using anhydrous solvents like THF or dioxane. Ensure all solvents are properly degassed to remove oxygen, which can lead to unwanted side reactions like homocoupling.

Q4: Should I use this compound directly, or is a derivative like a pinacol ester better?

A4: Due to the electronic nature of this boronic acid, it is highly susceptible to decomposition. Using a more stable derivative like the corresponding pinacol boronic ester (BPin) is strongly recommended. BPin esters are significantly more stable and less prone to protodeboronation.

Data Presentation

The following tables provide a summary of recommended starting conditions and a comparison of different reaction parameters based on literature for analogous challenging Suzuki couplings.

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound or its Pinacol Ester

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective precursors for the active Pd(0) catalyst.
Ligand XPhos or SPhos (1.2-2 eq. relative to Pd)Bulky, electron-rich ligands that promote efficient catalysis for challenging substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that minimize the risk of protodeboronation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1)Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CA typical temperature range for Suzuki couplings; should be optimized for the specific substrates.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and homocoupling of the boronic acid.

Table 2: Comparison of Ligand Performance in a Model Suzuki Coupling of an Electron-Deficient Aryl Halide

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃5K₂CO₃Toluene/EtOH/H₂O80<10
PCy₃2K₃PO₄Dioxane/H₂O10065
XPhos2K₃PO₄Dioxane/H₂O10095
SPhos2K₃PO₄Dioxane/H₂O10092

Note: This data is representative of typical trends observed for challenging Suzuki couplings and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound Pinacol Ester

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%). Add these to the Schlenk flask.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic_Acid Ar'-B(OR)2 (Boronic Acid Derivative) Base Base (e.g., K3PO4) Boronic_Acid->Base Boronate [Ar'-B(OR)2(Base)]- Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

how to improve the yield of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success rate of Suzuki-Miyaura coupling reactions involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid.

Troubleshooting Guide

Low or no yield in your coupling reaction can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low to No Product Formation

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst. An extra equivalent of ligand relative to palladium can improve catalyst stability.[1][2]
Oxygen Contamination The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4]
Water Content While some water can be beneficial, excess water can lead to protodeboronation. Ensure anhydrous solvents are used if the reaction is sensitive to water. Conversely, for some systems, a biphasic solvent system (e.g., THF/water) is optimal.[2]
Suboptimal Base The choice of base is critical. For electron-deficient boronic acids, a stronger base may be required. Common choices include K₃PO₄, Cs₂CO₃, and KOt-Bu. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.[1][2][5]
Poor Reagent Purity Impurities in the boronic acid, aryl halide, or solvents can poison the catalyst. Assess the purity of all starting materials.[2]
Protodeboronation This compound is susceptible to protodeboronation, especially under basic conditions.[6][7] Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt, which are less prone to this side reaction.[8]

Problem 2: Significant Homocoupling of Boronic Acid

Potential CauseRecommended Solution
Presence of Oxygen As mentioned, oxygen can promote homocoupling.[1][3] Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.
Pd(II) Precatalyst Homocoupling can occur during the in situ reduction of a Pd(II) precatalyst, consuming two molecules of the boronic acid.[7] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.
Reaction Conditions High temperatures and prolonged reaction times can sometimes increase the rate of homocoupling. Monitor the reaction and stop it once the starting material is consumed.

Problem 3: Reaction Stalls or is Sluggish

Potential CauseRecommended Solution
Steric Hindrance The ortho-fluoro substituent on the boronic acid can introduce steric hindrance. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the reaction by promoting both oxidative addition and reductive elimination.[1]
Insufficient Temperature Some couplings require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential substrate or product degradation.
Poor Mixing In biphasic reactions, vigorous stirring is essential to ensure efficient mass transfer between the phases.[2][9]
Inappropriate Solvent The solvent choice affects the solubility of reagents and the reaction rate. Common solvents include 1,4-dioxane, THF, and DMF, often with water as a co-solvent.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen.[1]

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, base, and solvents.

  • Base Selection: Ensure you are using an appropriate base. For this electron-deficient boronic acid, K₃PO₄ or Cs₂CO₃ are good starting points.[5]

Q2: I am observing a significant amount of a side product that corresponds to the protodeboronated starting material. How can I prevent this?

A2: Protodeboronation is a common side reaction for electron-deficient arylboronic acids.[6][7] To minimize this:

  • Use a more stable derivative of the boronic acid, such as a pinacol boronate, MIDA boronate, or an aryltrifluoroborate salt.[8] These are generally more resistant to premature cleavage.

  • Optimize the base. A weaker base, if effective for the coupling, may reduce the rate of protodeboronation.

  • Minimize the amount of water in the reaction unless a biphasic system is intentionally used.

Q3: What are the best catalyst and ligand combinations for coupling an electron-deficient boronic acid like this compound?

A3: For electron-deficient and potentially sterically hindered substrates, bulky and electron-rich ligands are often required.[1] Highly effective combinations include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like SPhos Pd G3 or XPhos Pd G3.[2]

  • Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[1] N-heterocyclic carbenes (NHCs) can also be very effective.[2]

Q4: Can I use an aryl chloride as the coupling partner with this compound?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[10][11] To achieve good yields with an aryl chloride, you will likely need to use a more active catalyst system, such as one with a bulky, electron-donating phosphine ligand (e.g., XPhos), and potentially higher temperatures.[1]

Q5: How can I improve the stability of this compound for storage and use?

A5: Boronic acids can be unstable over long-term storage. To improve stability, you can convert it to a more robust derivative:

  • Boronic Esters: Reacting the boronic acid with an alcohol or diol, such as pinacol, forms a boronic ester which is often more stable and easier to purify.[10]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings.[12]

  • Aryltrifluoroborates: Treatment of the boronic acid with KHF₂ yields an aryltrifluoroborate salt, which is more robust and less prone to protodeboronation.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective with appropriate ligands.
Ligand XPhos or SPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote coupling of hindered and electron-deficient partners.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for challenging couplings and generally compatible with a wide range of functional groups.[5]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OBiphasic systems are often effective. Ensure proper degassing.[4]
Temperature 80-110 °CA higher temperature may be necessary to drive the reaction to completion.
Boronic Acid Use as is, or as a pinacol ester (1.2-1.5 eq.)The pinacol ester can offer greater stability and reduce side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and K₃PO₄ (3.0 equiv.).[13]

  • Add the chosen solvent (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

  • In a separate vial, quickly weigh and add the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.).[13]

  • Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

Reaction Execution:

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[13]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water or brine. If K₃PO₄ was used, an acidic wash (e.g., 1N HCl) can be performed to remove the base and excess boronic acid.[13]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L_n-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product R1X R¹-X R1X->OxAdd Aryl Halide Boronic R²-B(OR)₂ + Base Boronic->Transmetalation Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low / No Yield in Coupling Reaction Check_Inert Is the reaction under a strict inert atmosphere (N₂/Ar)? Start->Check_Inert Degas Degas solvents thoroughly and re-run reaction. Check_Inert->Degas No Check_Catalyst Are the Pd source and ligand active? Consider using a Pd(0) source. Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst New_Catalyst Use fresh/new catalyst and ligand. Consider a more active system (e.g., Buchwald ligands). Check_Catalyst->New_Catalyst No / Unsure Check_Base Is the base appropriate and pure? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes New_Catalyst->Check_Base New_Base Screen alternative bases (e.g., KOt-Bu) or use fresh base. Check_Base->New_Base No / Unsure Check_Purity Are starting materials pure? (Boronic acid, Aryl Halide) Check_Base->Check_Purity Yes New_Base->Check_Purity Purify Purify starting materials. Consider converting boronic acid to a pinacol ester. Check_Purity->Purify No / Unsure Success Reaction Optimized Check_Purity->Success Yes Purify->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid in their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors, often related to reagent stability, catalyst activity, and reaction conditions. Due to the electron-withdrawing nature of the chloro and fluoro substituents, this boronic acid can be prone to certain side reactions.

Troubleshooting Steps:

  • Assess Reagent Quality and Stability:

    • This compound degradation: This boronic acid can be susceptible to protodeboronation , where the boronic acid group is replaced by a hydrogen atom, especially in the presence of moisture and certain bases.[1][2][3] It can also form unreactive cyclic anhydrides (boroxines).

      • Solution: Use freshly purchased or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be used directly in the coupling reaction.[4]

    • Aryl halide purity: Ensure the aryl halide coupling partner is pure and free of contaminants that could inhibit the catalyst.

  • Evaluate Catalyst and Ligand Activity:

    • Catalyst deactivation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Oxygen can lead to catalyst decomposition and the formation of inactive palladium black.[5]

      • Solution: Use a fresh, high-quality palladium catalyst and ligand. Consider using an air-stable precatalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Optimize Reaction Conditions:

    • Base selection: The choice of base is critical. A base that is too strong or used in an aqueous solution can promote protodeboronation of the electron-deficient boronic acid.[1][2]

      • Solution: Screen different bases. Milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be more suitable than strong bases like sodium hydroxide. Anhydrous conditions can also help minimize protodeboronation.

    • Solvent choice: The solvent should be anhydrous and degassed. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[5]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to byproduct formation.

Troubleshooting Workflow:

start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Boronic acid stability (NMR) - Aryl halide purity start->reagent_check catalyst_check 2. Verify Catalyst Activity - Use fresh catalyst/ligand - Run a control reaction reagent_check->catalyst_check Reagents OK failure Persistent Low Yield reagent_check->failure Degraded Reagents condition_check 3. Optimize Reaction Conditions - Screen bases (e.g., K2CO3, CsF) - Ensure anhydrous/degassed solvent - Adjust temperature catalyst_check->condition_check Catalyst Active catalyst_check->failure Inactive Catalyst success Successful Coupling condition_check->success Optimization Successful condition_check->failure Suboptimal Conditions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Significant Byproduct Formation

Question: I am observing significant byproducts in my reaction with this compound. What are the likely side products and how can I minimize them?

Answer:

The primary byproducts in Suzuki-Miyaura reactions involving arylboronic acids are typically from homocoupling and protodeboronation.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategies
Homocoupling Product The coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species.[5][6][7][8]- Rigorously degas the reaction mixture and maintain a strict inert atmosphere.[5] - Use a Pd(0) source directly or a precatalyst that is efficiently reduced. - The addition of a mild reducing agent, like potassium formate, can help suppress homocoupling.[8]
Protodeboronation Product Replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for electron-deficient arylboronic acids, exacerbated by moisture and strong bases.[1][2][3][4]- Use anhydrous solvents and reagents. - Employ milder bases (e.g., K₂CO₃, CsF). - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Dehalogenation Product The aryl halide coupling partner loses its halogen atom.- This can sometimes occur after oxidative addition to the palladium center. Optimizing the ligand and reaction temperature may help.

Visualizing Side Product Formation:

cluster_reactants Reactants cluster_products Products A This compound C Desired Cross-Coupling Product A->C D Homocoupling Byproduct A->D O2, Pd(II) E Protodeboronation Byproduct A->E H2O, Base B Ar'-X B->C

Caption: Reaction pathways leading to desired product and common byproducts.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage?

A1: Like many boronic acids, this compound can degrade over time, particularly with exposure to air and moisture. It is recommended to store it in a cool, dry place under an inert atmosphere. For applications requiring high purity and reproducibility, using the material fresh or converting it to a more stable derivative like a boronate ester is advisable.[9]

Q2: What is the role of the methoxy group in the reactivity of this compound?

A2: The methoxy group is an electron-donating group. In some cases, an ortho-methoxy group can chelate to the palladium center, potentially influencing the reaction's selectivity and rate.[10][11] However, the overall electronic nature of this boronic acid is still considered electron-deficient due to the presence of the chloro and fluoro substituents.

Q3: Can I use this compound directly from the bottle without purification?

A3: The purity of commercially available boronic acids can vary. For sensitive or high-stakes reactions, it is good practice to check the purity by techniques like NMR. If impurities such as boroxines are detected, purification may be necessary.

Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A4: A good starting point would be to use a common palladium precatalyst like Pd(PPh₃)₄ or a more modern Buchwald-type precatalyst, with a base such as K₂CO₃ or Cs₂CO₃, in a degassed solvent system like dioxane/water (10:1) at a temperature of 80-100 °C.[5] However, optimization will likely be necessary for your specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the this compound, the aryl halide, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Experimental Workflow Diagram:

setup 1. Reaction Setup - Add reagents under inert atmosphere reaction 2. Reaction - Heat with stirring setup->reaction monitoring 3. Monitoring - TLC, LC-MS reaction->monitoring workup 4. Workup - Quench, extract, and dry monitoring->workup Reaction Complete purification 5. Purification - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Solubility Issues with (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?

A1: this compound, like many substituted phenylboronic acids, can exhibit limited solubility in non-polar organic solvents. For reactions such as Suzuki-Miyaura coupling, common solvent systems include:

  • Ethers: Dioxane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF)

  • Aromatic Hydrocarbons: Toluene

  • Alcohols: Isopropanol, ethanol

  • Amides: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc)

  • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)[1]

Often, a co-solvent system, such as dioxane/water or THF/water, is employed to enhance the solubility of both the boronic acid and the inorganic base required for the reaction.

Q2: My boronic acid is not dissolving completely, even with heating. What can I do?

A2: If heating does not fully dissolve the boronic acid, consider the following strategies:

  • Solvent System Modification:

    • Increase Polarity: Add a polar co-solvent like water or DMF to your reaction mixture. For Suzuki couplings, a ratio of 4:1 to 10:1 organic solvent to water is a common starting point.

    • Phase-Transfer Catalysis: For biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

  • Base-Mediated Dissolution: The addition of the base required for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help to dissolve the boronic acid by forming the more soluble boronate salt. It is advisable to add the base and stir for a period before adding the catalyst.

  • Particle Size Reduction: Grinding the solid boronic acid into a fine powder can increase its surface area and improve the rate of dissolution.

Q3: I am concerned about the stability of my boronic acid in the presence of water and base, especially at elevated temperatures. How can I mitigate potential decomposition (protodeboronation)?

A3: Protodeboronation, the undesired cleavage of the C-B bond, is a known decomposition pathway for boronic acids. To minimize this:

  • Use Milder Bases: Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives are often more soluble and more resistant to protodeboronation.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can contribute to boronic acid degradation.

Q4: Can I use a derivative of this compound to improve its solubility and stability?

A4: Yes, forming a derivative is an excellent strategy. Two common and effective derivatives are:

  • Pinacol Ester: Reacting the boronic acid with pinacol forms a cyclic boronate ester. Pinacol esters are generally more soluble in organic solvents and more stable than the corresponding boronic acids.

  • N-Methyliminodiacetic acid (MIDA) esters: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions.

  • Diethanolamine Adduct: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can often be used directly in subsequent reactions.

Troubleshooting Guides

Issue 1: Poor Solubility in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Incomplete dissolution of the boronic acid.

  • Low or no product yield.

  • Recovery of unreacted starting materials.

Troubleshooting Workflow:

start Poor Solubility in Suzuki Coupling step1 Modify Solvent System (e.g., add water or a more polar co-solvent) start->step1 step5 Convert to a More Soluble Derivative (Pinacol Ester or Diethanolamine Adduct) start->step5 Alternative Strategy step2 Increase Reaction Temperature step1->step2 If still insoluble end Improved Solubility and Reaction Yield step1->end If successful step3 Change Base (e.g., to a more soluble or stronger base like Cs2CO3) step2->step3 If still insoluble step2->end If successful step4 Use a Phase-Transfer Catalyst (for biphasic systems) step3->step4 If applicable step3->end If successful step4->end If successful step5->end

Caption: Troubleshooting workflow for poor solubility in Suzuki coupling.

Issue 2: Suspected Decomposition of Boronic Acid

Symptoms:

  • Formation of protodeboronated side-product (1-chloro-3-fluoro-4-methoxybenzene).

  • Diminishing yield over time.

  • Inconsistent reaction results.

Troubleshooting Workflow:

start Suspected Boronic Acid Decomposition step1 Lower Reaction Temperature start->step1 step4 Convert to a More Stable Derivative (Pinacol Ester or MIDA Ester) start->step4 Proactive Strategy step2 Use a Milder Base (e.g., KF, K2CO3) step1->step2 If decomposition persists end Minimized Decomposition, Improved Yield step1->end If successful step3 Ensure Rigorous Degassing of Solvents step2->step3 If decomposition persists step2->end If successful step3->end If successful step4->end

Caption: Troubleshooting workflow for boronic acid decomposition.

Quantitative Data

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic DMSO, DMF, DMAcHigh
Ethers THF, Dioxane, 2-MeTHFModerate to High
Alcohols Methanol, Ethanol, IsopropanolModerate
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate
Halogenated Solvents Dichloromethane (DCM), ChloroformLow to Moderate
Non-polar Hydrocarbons Hexanes, HeptaneVery Low
Water H₂OLow

Experimental Protocols

Protocol 1: Preparation of the Pinacol Ester of this compound

This protocol describes a general procedure for the formation of a pinacol ester, which can enhance solubility and stability.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram:

reagents Combine Boronic Acid and Pinacol in Toluene reflux Reflux with a Dean-Stark Trap to Remove Water reagents->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent in Vacuo cool->concentrate product Crude Pinacol Ester concentrate->product

Caption: Workflow for the preparation of a pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid Using a Co-solvent System

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where the boronic acid has limited solubility.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

setup Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere setup->inert solvents Add Degassed Solvents inert->solvents catalyst Add Palladium Catalyst solvents->catalyst react Heat to Reaction Temperature catalyst->react workup Aqueous Workup react->workup purify Purification workup->purify product Final Product purify->product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

References

preventing decomposition of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid in chemical reactions, with a focus on preventing its decomposition. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of decomposition for this compound during a reaction?

A1: The primary decomposition pathway for this compound, like other arylboronic acids, is protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3-fluoro-4-methoxybenzene as a byproduct. This side reaction consumes the boronic acid, leading to reduced yields of the desired product in coupling reactions such as the Suzuki-Miyaura coupling.[1]

Q2: What factors contribute to the decomposition of this compound?

A2: Several factors can promote the protodeboronation of this compound:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. The rate of decomposition is often pH-dependent.[1] For arylboronic acids with electron-withdrawing substituents, decomposition can be more pronounced under basic conditions.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Catalyst System: The choice of palladium catalyst and ligands in cross-coupling reactions can influence the rate of the desired reaction versus the decomposition of the boronic acid.

  • Solvent: The solvent system, particularly the presence of water, can be a proton source for protodeboronation.

  • Substituent Effects: The electronic properties of the substituents on the phenyl ring affect the stability of the carbon-boron bond. The combined effects of the chloro, fluoro, and methoxy groups on the phenyl ring of the target molecule will influence its susceptibility to protodeboronation.

Q3: How do the substituents (4-Chloro, 2-fluoro, 5-methoxy) on the phenyl ring of this boronic acid affect its stability?

A3: The electronic effects of the substituents play a crucial role in the stability of the C-B bond. The fluoro and chloro groups are electron-withdrawing, which can make the boronic acid more susceptible to base-catalyzed protodeboronation.[2] Conversely, the methoxy group is electron-donating. The interplay of these electronic effects determines the overall stability of this compound under specific reaction conditions.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative can be an effective strategy. N-methyliminodiacetic acid (MIDA) boronates are known to be air-stable and can undergo slow release of the boronic acid under reaction conditions, which can minimize its decomposition.[3][4] Potassium trifluoroborate salts and various boronic esters, such as pinacol esters, are also commonly used to enhance stability, although their effectiveness can be substrate-dependent.[5]

Troubleshooting Guides

This section provides troubleshooting advice for common problems encountered when using this compound.

Problem 1: Low yield of the desired product in a Suzuki-Miyaura coupling reaction.

Possible Cause Suggested Solution
Protodeboronation of the boronic acid - Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. Use the minimum effective amount of base. - Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of decomposition. - Use a more active catalyst system: Employ a highly active palladium catalyst and ligand (e.g., Buchwald or SPhos-type ligands) to accelerate the desired coupling reaction, making it more competitive with protodeboronation.[6] - Minimize water content: Use anhydrous solvents and ensure all reagents are dry.
Inefficient catalyst system - Screen different palladium catalysts and ligands: The choice of catalyst and ligand is crucial for activating the C-Cl bond of a coupling partner and facilitating the catalytic cycle. For electron-rich and sterically hindered substrates, more robust catalyst systems may be required.[6]
Poor solubility of reactants - Optimize the solvent system: Use a solvent or solvent mixture (e.g., dioxane/water, toluene/water) that ensures all reactants are adequately dissolved.[7]

Problem 2: Formation of significant amounts of 1-chloro-3-fluoro-4-methoxybenzene byproduct.

Possible Cause Suggested Solution
High rate of protodeboronation - Monitor the reaction progress closely: Use techniques like TLC, GC-MS, or LC-MS to track the consumption of starting material and the formation of both the desired product and the protodeboronated byproduct. - Employ a "slow-release" strategy: Use a stable boronic acid derivative like a MIDA boronate to maintain a low concentration of the active boronic acid in the reaction mixture.[3][4]
Suboptimal reaction conditions - Re-evaluate the reaction parameters: Systematically screen different bases, solvents, temperatures, and catalyst systems to identify conditions that favor the cross-coupling reaction over protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the aryl halide, the base, the palladium catalyst, and the ligand.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Decomposition_Pathway Decomposition of this compound BoronicAcid This compound Protodeboronation Protodeboronation (Undesired Side Reaction) BoronicAcid->Protodeboronation Coupling Suzuki-Miyaura Coupling (Desired Reaction) BoronicAcid->Coupling Byproduct 1-Chloro-3-fluoro-4-methoxybenzene Protodeboronation->Byproduct Product Desired Biaryl Product Coupling->Product

Caption: Primary reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low Yield or Significant Byproduct CheckDecomposition Analyze for Protodeboronation (e.g., via GC-MS, LC-MS) Start->CheckDecomposition OptimizeBase Optimize Base (Weaker Base, Stoichiometry) CheckDecomposition->OptimizeBase Decomposition Confirmed ChangeCatalyst Screen Catalyst and Ligand CheckDecomposition->ChangeCatalyst Decomposition Not Primary Issue LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp LowerTemp->ChangeCatalyst UseStableForm Use Stable Derivative (e.g., MIDA boronate) ChangeCatalyst->UseStableForm Success Improved Yield UseStableForm->Success

Caption: A logical workflow for troubleshooting reactions involving boronic acid decomposition.

References

Technical Support Center: Catalyst Poisoning in Reactions with (4--Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst poisoning issues encountered during chemical reactions involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Troubleshooting Guide

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the potential causes related to catalyst poisoning?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling reaction is a common problem that can often be traced back to catalyst deactivation or poisoning. When using this compound, several factors could be at play:

  • Impurities from the Boronic Acid Synthesis: The synthesis of this compound often involves organolithium reagents and borate esters.[1] Residual impurities from this process, such as unreacted starting materials or byproducts, can act as catalyst poisons.

  • Oxygen Sensitivity: Palladium(0) catalysts, the active species in Suzuki-Miyaura coupling, are highly sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species, which can also promote the undesired homocoupling of the boronic acid.[2]

  • Sulfur and Other Elemental Poisons: Trace amounts of sulfur, often originating from starting materials or reagents, can irreversibly poison palladium catalysts by forming strong bonds with the metal center, blocking active sites.[3]

  • Water Content: While a small amount of water is often beneficial for the Suzuki-Miyaura reaction, excessive water can lead to the decomposition of the boronic acid (protodeboronation) and can also affect catalyst stability.

  • Formation of Inactive Palladium Species: The appearance of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst agglomeration and deactivation. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

Question 2: I am observing significant formation of a homocoupling byproduct (4,4'-dichloro-2,2'-difluoro-5,5'-dimethoxybiphenyl). How can I minimize this side reaction?

Answer:

The formation of a homocoupling product from this compound is a strong indicator of issues with the catalytic cycle, often linked to the catalyst's oxidation state and the presence of oxygen.

  • Role of Oxygen and Pd(II): The primary cause of boronic acid homocoupling is the presence of oxygen and palladium(II) species.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.

  • Incomplete Reduction of Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species may be inefficient. This leaves excess Pd(II) in the reaction mixture, which can drive the homocoupling pathway.

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

    • Use of a Reducing Agent: The addition of a mild reducing agent can sometimes help to maintain the palladium in its active Pd(0) state.

    • Optimize Catalyst System: Employing a pre-catalyst that readily forms the active Pd(0) species or using a higher ligand-to-metal ratio can help suppress homocoupling.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

Question 3: My reaction starts but then stalls before reaching completion. What could be causing this progressive catalyst deactivation?

Answer:

A reaction that initiates but fails to go to completion often points towards a gradual poisoning of the catalyst throughout the reaction.

  • Slow-Releasing Poisons: Impurities present in the starting materials or solvents might be slowly released into the reaction mixture, progressively deactivating the catalyst.

  • Product Inhibition: In some cases, the desired product or a byproduct can coordinate to the palladium center more strongly than the reactants, leading to product inhibition and a stalled reaction.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade over time, especially at elevated temperatures, leading to catalyst agglomeration (formation of palladium black).

  • Troubleshooting Steps:

    • Reagent and Solvent Purity: Use highly purified reagents and solvents. Consider passing solvents through a column of activated alumina to remove impurities.

    • Catalyst Loading: While not a solution to poisoning, a slightly higher catalyst loading might be sufficient to push the reaction to completion if the poisoning is not severe.

    • Choice of Ligand: Employing more robust ligands, such as bulky electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), can enhance catalyst stability.

    • Slow Addition: In some cases, the slow addition of the boronic acid or the base can help to maintain a low concentration of potentially problematic species at any given time.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalyst poisons in palladium-catalyzed cross-coupling reactions?

A1: Palladium catalysts are susceptible to poisoning by a variety of substances. The most common poisons include:

  • Sulfur compounds: Thiols, thioethers, and thiophenes.

  • Nitrogen compounds: Pyridines, anilines, and nitriles can sometimes act as inhibitors.

  • Halogens: Excess halide ions can interfere with the catalytic cycle.

  • Heavy metals: Lead and mercury are potent catalyst poisons.

  • Strongly coordinating species: Phosphines (in excess or certain types), cyanides, and carbon monoxide.[4]

Q2: Can a poisoned palladium catalyst be regenerated?

A2: In some industrial settings, catalyst regeneration is performed, but it is often not practical or efficient on a laboratory scale. Regeneration methods can include thermal treatments or washing with specific chemical agents to remove the poison.[1] For most lab-scale reactions, it is more effective to discard the poisoned catalyst and focus on preventing poisoning in subsequent reactions.

Q3: How does the purity of this compound affect the reaction?

A3: The purity of the boronic acid is critical. Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as catalyst poisons. Furthermore, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which can have different reactivity and solubility, potentially affecting the reaction kinetics. It is advisable to use high-purity boronic acid or to purify it before use if impurities are suspected.

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-3-fluoro-4-methoxybenzene from this compound. This side reaction is often promoted by strong bases and the presence of water. To minimize protodeboronation:

  • Use milder bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃).

  • Use anhydrous solvents.

  • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.

Data Presentation

Table 1: Summary of Potential Catalyst Poisons and Mitigation Strategies

Catalyst PoisonPotential SourceEffect on CatalystMitigation Strategy
Oxygen Air leakage into the reaction vessel, impure inert gas, improperly degassed solvents/reagentsOxidation of active Pd(0) to inactive Pd(II), promotes homocouplingRigorous degassing of solvents and reagents, maintain a positive pressure of high-purity inert gas (Ar or N₂).[2]
Sulfur Compounds Impurities in starting materials or reagentsIrreversible binding to the palladium center, blocking active sitesUse high-purity, sulfur-free reagents.[3]
Water (excess) Non-anhydrous solvents or reagents, atmospheric moisturePromotes protodeboronation of the boronic acid, can affect catalyst stabilityUse anhydrous solvents and reagents, perform reactions under an inert atmosphere.
Residual Lithium Salts From the synthesis of the boronic acid using n-BuLiCan interfere with the base and the catalytic cyclePurify the boronic acid before use.
Unreacted Starting Materials Incomplete reaction during boronic acid synthesis (e.g., 2-chloro-6-fluoroanisole)May coordinate to the catalyst or undergo side reactionsEnsure high purity of the boronic acid.
Homocoupling Byproduct Promoted by oxygen and Pd(II) speciesNot a poison, but indicates a problematic reaction environmentImprove degassing, optimize the catalyst system to favor the cross-coupling pathway.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism ActiveCatalyst Active Pd(0) Catalyst InactiveComplex Inactive Pd-Poison Complex ActiveCatalyst->InactiveComplex Product Desired Product ActiveCatalyst->Product Catalytic Cycle Poison Poison (S, O2, etc.) Poison->ActiveCatalyst Binds to Active Site NoReaction No Reaction InactiveComplex->NoReaction Reactants Boronic Acid + Aryl Halide Reactants->ActiveCatalyst

Caption: Mechanism of catalyst poisoning where a poison binds to the active catalyst, forming an inactive complex and halting the catalytic cycle.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Check Purity of Boronic Acid and Aryl Halide Start->CheckPurity CheckDegassing Review Degassing Procedure CheckPurity->CheckDegassing Pure Impure Purify Starting Materials CheckPurity->Impure Impure CheckCatalyst Examine Catalyst and Ligand CheckDegassing->CheckCatalyst Adequate ImproveDegassing Improve Degassing (e.g., Freeze-Pump-Thaw) CheckDegassing->ImproveDegassing Inadequate CheckBase Evaluate Base and Solvent CheckCatalyst->CheckBase Appears Stable ChangeCatalyst Change Catalyst/Ligand (e.g., use robust ligand) CheckCatalyst->ChangeCatalyst Decomposition (e.g., Pd Black) OptimizeConditions Optimize Base/Solvent (e.g., milder base, anhydrous solvent) CheckBase->OptimizeConditions Protodeboronation or Homocoupling Observed Success Reaction Successful CheckBase->Success Optimal Impure->Success ImproveDegassing->Success ChangeCatalyst->Success OptimizeConditions->Success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions involving this compound.

DecisionTree Problem Identify Primary Issue NoReaction No Reaction/ Very Low Conversion Problem->NoReaction Homocoupling Significant Homocoupling Problem->Homocoupling Stalled Reaction Stalls Problem->Stalled PoisonedCatalyst Suspect Catalyst Poisoning (Impurities in Reagents) NoReaction->PoisonedCatalyst OxygenContamination Suspect Oxygen Contamination and/or Inefficient Pd(0) Formation Homocoupling->OxygenContamination GradualDeactivation Suspect Gradual Poisoning or Ligand Degradation Stalled->GradualDeactivation Action1 Action: Purify Reagents, Use High-Purity Solvents PoisonedCatalyst->Action1 Action2 Action: Improve Degassing, Consider Different Catalyst System OxygenContamination->Action2 Action3 Action: Use More Robust Ligand, Optimize Temperature GradualDeactivation->Action3

Caption: A decision tree to help identify the source of catalyst poisoning based on the observed reaction outcome.

References

strategies to minimize homocoupling of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Minimize Homocoupling of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct, corresponding to the dimer of this compound, in my reaction. What is causing this?

Answer: The formation of a symmetrical biaryl from the boronic acid starting material is a classic case of homocoupling. This side reaction reduces the yield of your desired cross-coupled product and complicates purification.[1] There are two primary mechanisms responsible for this issue:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[2] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, which regenerates the Pd(0) catalyst.[1][3][4] This pathway is a major contributor to byproduct formation when reactions are not performed under strictly inert atmospheres.[4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to produce the homocoupled dimer.[5] This process also generates the active Pd(0) catalyst required for the main Suzuki cycle, but it is particularly problematic at the beginning of the reaction before the cross-coupling cycle is fully established.[1][2]

cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd ArBOH This compound (Ar'-B(OH)₂) Transmetal Transmetalation ArBOH->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd O2 Oxygen (O₂) Pd0->O2 Undesired Oxidation PdII_species Pd(II) Species ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-Ar') RedElim->Product O2->PdII_species Oxidizes PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_pre->PdII_species Direct Source ArBOH2 (Ar'-B(OH)₂) Homocoupling_Rxn Homocoupling ArBOH2->Homocoupling_Rxn ArBOH3 (Ar'-B(OH)₂) ArBOH3->Homocoupling_Rxn PdII_species->Homocoupling_Rxn Homocoupling_Rxn->Pd0 Generates Pd(0) Byproduct Homocoupled Byproduct (Ar'-Ar') Homocoupling_Rxn->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Question 2: How can I effectively prevent homocoupling in my experiments?

Answer: Minimizing homocoupling requires a multi-faceted approach focusing on controlling the reaction atmosphere, reagents, and conditions. The following workflow outlines key areas for optimization.

G start High Homocoupling Observed q_atmosphere Is the reaction under a strictly inert atmosphere? start->q_atmosphere a_atmosphere_no No q_atmosphere->a_atmosphere_no a_atmosphere_yes Yes q_atmosphere->a_atmosphere_yes sol_degas Implement rigorous degassing: - Inert gas sparging (N₂/Ar) - Freeze-Pump-Thaw cycles a_atmosphere_no->sol_degas q_catalyst What is the Palladium source? a_atmosphere_yes->q_catalyst sol_degas->q_catalyst a_pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂) q_catalyst->a_pd2 a_pd0 Pd(0) Source (e.g., Pd₂(dba)₃) q_catalyst->a_pd0 sol_pd2 1. Switch to a Pd(0) source. 2. Add a mild reducing agent (e.g., potassium formate). a_pd2->sol_pd2 q_ligand Is the ligand optimized? a_pd0->q_ligand sol_pd2->q_ligand sol_ligand Use bulky, electron-rich phosphine ligands: - SPhos, XPhos, RuPhos q_ligand->sol_ligand If not q_conditions Are reaction conditions optimized? q_ligand->q_conditions If yes sol_ligand->q_conditions sol_conditions 1. Optimize temperature (avoid excessive heat). 2. Use slow addition of boronic acid. 3. Use a slight excess of the aryl halide. q_conditions->sol_conditions If not end Homocoupling Minimized q_conditions->end If yes sol_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Question 3: My boronic acid is electron-deficient and may be prone to side reactions. How should I choose my catalyst, ligand, base, and solvent?

Answer: Your choice of reagents is critical. For challenging substrates like poly-substituted phenylboronic acids, careful selection can dramatically favor the desired cross-coupling reaction.

Catalyst and Ligand Selection:

  • Palladium Source: To circumvent Pd(II)-mediated homocoupling, using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is often beneficial.[6] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[7][8][9]

  • Ligands: Bulky and electron-rich phosphine ligands are highly recommended.[10] These ligands promote the crucial reductive elimination step that forms your product and can sterically hinder the side reactions that lead to homocoupling.[6] Ligands from the Buchwald family, such as SPhos and XPhos, are often effective for difficult couplings.[2][11]

Base and Solvent Selection:

  • Base: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[12] For electron-deficient boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[6] Studies have shown that for carbonate bases, K₂CO₃ can lead to lower amounts of homocoupling compared to others.[11]

  • Solvent: Aprotic solvents are generally preferred to minimize protodeboronation (a competing side reaction).[1] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to help dissolve the base.[1][5]

ParameterRecommended StrategyRationale
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃).Avoids the initial Pd(II)-mediated homocoupling pathway.[6]
If using Pd(II) (e.g., Pd(OAc)₂), add potassium formate.Acts as a mild reducing agent to suppress free Pd(II).[7][8]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Accelerates reductive elimination and disfavors side reactions.[2][6]
Base Use a strong inorganic base (e.g., K₃PO₄, K₂CO₃).Ensures efficient activation of the boronic acid for transmetalation.[11][13]
Solvent Use aprotic solvents (e.g., Dioxane, Toluene, THF).Minimizes protodeboronation, another common side reaction.[1]

Table 1: Recommended Reagent Choices to Minimize Homocoupling.

Question 4: Are there procedural modifications I can make during the experiment to suppress homocoupling?

Answer: Yes, several procedural adjustments can significantly reduce the formation of homocoupled byproducts.

  • Slow Addition of Boronic Acid: Instead of adding all the this compound at once, add it slowly as a solution over a period of time. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, keeping it engaged in the desired catalytic cycle.[1]

  • "Slow-Release" Strategy: For particularly unstable boronic acids, consider converting it to a more stable N-methyliminodiacetic acid (MIDA) boronate.[14] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid, keeping its concentration low and minimizing degradation and side reactions like homocoupling and protodeboronation.[15][16]

  • Pre-heating: Some protocols suggest pre-heating the mixture of the aryl halide, base, ligand, and solvent before adding the palladium catalyst and finally the boronic acid.[17] This can help ensure the catalytic cycle initiates quickly, consuming the aryl halide before the boronic acid has a chance to homocouple.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling via Rigorous Degassing

This protocol emphasizes the critical importance of creating and maintaining an oxygen-free environment.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₂CO₃, 2.5 mmol), and ligand (e.g., SPhos, 2-4 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum, and apply vacuum for 5-10 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times.

  • Solvent Addition & Degassing: Add the reaction solvent (e.g., 1,4-dioxane/water 5:1, 5 mL) via syringe. Rigorously degas the solvent mixture using one of the following methods:

    • Inert Gas Sparging: Bubble an inert gas (N₂ or Ar) through the solution via a long needle for 20-30 minutes.[2]

    • Freeze-Pump-Thaw: Freeze the mixture using liquid nitrogen. Once solid, apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and thaw the mixture. Repeat this cycle at least three times for maximum oxygen removal.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, quench appropriately, and proceed with standard aqueous workup and purification.

start Start prep 1. Add reagents (Aryl Halide, Boronic Acid, Base, Ligand) to dry Schlenk flask. start->prep inert 2. Establish inert atmosphere (3-5x vacuum/backfill cycles). prep->inert solvent 3. Add solvent via syringe. inert->solvent degas 4. Degas reaction mixture (Sparging or Freeze-Pump-Thaw). solvent->degas catalyst 5. Add Palladium catalyst under positive inert gas pressure. degas->catalyst react 6. Heat to desired temperature. Monitor reaction progress. catalyst->react workup 7. Cool, quench, and perform aqueous workup. react->workup purify 8. Purify product via chromatography or crystallization. workup->purify end End purify->end

Caption: Experimental workflow for setting up an oxygen-free reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound to prevent degradation? A1: Many arylboronic acids can be susceptible to decomposition (protodeboronation) upon exposure to air and moisture.[18] It is best to store them under an inert atmosphere (argon or nitrogen) in a cool, dark place. When weighing and adding the reagent to your reaction, do so as quickly as possible to minimize atmospheric exposure. For particularly unstable boronic acids, conversion to more stable derivatives like MIDA boronates for long-term storage is a highly effective strategy.[14][18]

Q2: My reaction is clean, but the yield is low. Could another side reaction be occurring? A2: Yes. Besides homocoupling, the primary competing side reaction is protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a hydrogen atom.[5] This is especially prevalent with electron-deficient or heteroaryl boronic acids and can be accelerated by basic conditions or high temperatures.[15] If you suspect this is an issue, using anhydrous solvents, carefully choosing your base, and employing the "slow-release" strategy can help improve your yield.[18]

Q3: The homocoupled byproduct is very close to my product on the TLC plate. What are the best methods for purification? A3: The structural similarity between the desired product and the homocoupled byproduct can make purification challenging.[2]

  • Column Chromatography: This is the most common method. You may need to screen several solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) and use a high-resolution silica gel to achieve good separation.

  • Recrystallization: If your desired product is a solid, recrystallization can be a very effective technique for obtaining highly pure material, as the byproduct may have different solubility properties.[19][20]

  • Trituration: This involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities (like the homocoupling byproduct) are soluble.[19]

References

impact of reagent purity on (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid. The information provided is designed to help overcome common challenges encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, with a focus on the impact of reagent purity.

Problem: Low or No Yield of Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination The presence of oxygen can lead to catalyst decomposition and promote undesired side reactions such as homocoupling.[1] Ensure that all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Impure Boronic Acid Impurities in the boronic acid can poison the catalyst or lead to the formation of byproducts, ultimately reducing the yield of the desired product.[2] It is crucial to use high-purity boronic acid.
Incorrect Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product.[1]
Suboptimal Reaction Temperature Increasing the reaction temperature can sometimes improve conversion rates, but excessive heat may lead to degradation. Temperature optimization is often necessary.[3]
Problem: Significant Formation of Homocoupling Byproduct (Biphenyl Species)

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[1][4] Rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere is critical.
Use of Pd(II) Precatalyst Pd(II) sources can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[4] The addition of a mild reducing agent may help to minimize the concentration of free Pd(II).[5]
High Catalyst Loading In some cases, a higher than necessary catalyst loading can contribute to increased side reactions. It is advisable to screen for the optimal catalyst concentration.
Problem: Protodeboronation (Loss of Boronic Acid Group)

Possible Causes and Solutions:

CauseRecommended Action
Presence of Water Water is a proton source for protodeboronation.[1] While some water is often necessary for Suzuki-Miyaura reactions, excessive amounts can be detrimental.
Strong Basic Conditions Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
Elevated Temperatures High reaction temperatures can promote protodeboronation. If this side reaction is significant, it may be beneficial to conduct the reaction at a lower temperature for a longer duration.
Inherent Instability of the Boronic Acid Some boronic acids are inherently more prone to protodeboronation. Using the boronic acid as its more stable boronate ester derivative (e.g., a pinacol ester) can be a successful strategy.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect my reaction?

A1: Common impurities in boronic acids can include:

  • Boronic Anhydrides (Boroxines): These are trimeric dehydration products of the boronic acid. While they are generally reactive in Suzuki-Miyaura coupling, their presence indicates potential instability and water content issues.

  • Unreacted Starting Materials: Residual starting materials from the synthesis of the boronic acid can lead to the formation of undesired byproducts.

  • Inorganic Salts: Salts from the workup and purification process can sometimes remain. These may interfere with the catalytic cycle.

  • Homocoupled Species: A dimer of the boronic acid formed during its synthesis or storage. This impurity will be unreactive in the desired cross-coupling reaction.

The presence of these impurities can lead to lower yields, the formation of byproducts that complicate purification, and in some cases, complete reaction failure due to catalyst poisoning.[2]

Q2: How critical is the purity of the base and solvent in a Suzuki-Miyaura coupling reaction?

A2: The purity of the base and solvent is highly critical. The base plays a important role in the transmetalation step of the catalytic cycle.[7][8] The presence of impurities in the base can alter the pH of the reaction mixture and introduce contaminants. Solvents must be of high purity and appropriately degassed to prevent the introduction of oxygen and water, which can lead to undesirable side reactions.[1] Traces of contaminants from the solvent manufacturing process have been shown to poison the catalyst and significantly decrease reaction conversion.[9][10]

Q3: Can I use this compound directly if it has been stored for a long time?

A3: It is advisable to assess the purity of the boronic acid if it has been stored for an extended period. Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to the formation of boronic anhydrides and other degradation products.[1] Running a small-scale test reaction or re-analyzing the purity by techniques such as NMR or HPLC is recommended.

Q4: What is the role of water in a Suzuki-Miyaura reaction with this compound?

A4: Water can play multiple roles in Suzuki-Miyaura reactions. It is often required for the base (e.g., K₂CO₃, K₃PO₄) to effectively participate in the catalytic cycle. However, as mentioned, an excess of water can promote protodeboronation.[1] The optimal amount of water is dependent on the specific reaction conditions and substrates.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK success Successful Reaction check_catalyst->success Replace Catalyst check_reagent_purity Verify Reagent Purity check_atmosphere->check_reagent_purity Atmosphere OK check_atmosphere->success Degas Solvents optimize_conditions Optimize Conditions (Base, Solvent, Temp) check_reagent_purity->optimize_conditions Reagents Pure check_reagent_purity->success Use Pure Reagents optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar' L2 transmetalation->diaryl_pd ar_boronic Ar'B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Side_Reactions boronic_acid This compound homocoupling Homocoupling (Biphenyl byproduct) boronic_acid->homocoupling O2, Pd(II) protodeboronation Protodeboronation (1-Chloro-3-fluoro-4-methoxybenzene) boronic_acid->protodeboronation H2O, Base/Acid

Caption: Common side reactions of boronic acids.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on managing the air and moisture sensitivity of boronic acid reactions, with a focus on troubleshooting common issues to enhance reaction success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common initial checks related to air and moisture sensitivity?

A1: Low yields in Suzuki-Miyaura coupling reactions are frequently traced back to the degradation of reagents or the deactivation of the catalyst due to exposure to air and moisture. Here are the primary checks you should perform:

  • Inert Atmosphere Integrity: The palladium(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[1][2] Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[2] This involves using appropriate techniques such as a Schlenk line or a glovebox.[1][3]

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents.[2] Oxygen dissolved in the solvent can deactivate the catalyst, and water can promote side reactions like protodeboronation.[2][4]

  • Boronic Acid Stability: Boronic acids themselves can be unstable, especially when exposed to air and moisture over time.[5] It is recommended to use fresh or properly stored boronic acids. For particularly unstable boronic acids, consider using more robust derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[5][6]

  • Ligand Integrity: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation by air.[1] Ensure your ligands have been stored and handled under inert conditions.

Q2: What is protodeboronation and how can I minimize this side reaction?

A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired cross-coupled product.[4] This reaction is often promoted by the presence of water and can be catalyzed by both acids and bases.[7][8]

Here are several strategies to minimize protodeboronation:

  • Use Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents to limit the primary proton source.[4]

  • Choice of Base: The selection of the base is critical. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be less likely to promote protodeboronation compared to stronger bases.[2]

  • Employ Stable Boronic Acid Derivatives: Using more stable forms of the boronic acid, such as MIDA boronates or potassium trifluoroborates, can be highly effective.[9] These derivatives often exhibit a slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[5][6]

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction to avoid unnecessarily long reaction times.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?

A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This side product can complicate purification and reduces the yield of the desired product. The primary causes of homocoupling are:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[10]

  • Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can directly promote the homocoupling of boronic acids before being reduced to the active Pd(0) species.

To prevent homocoupling, the most critical step is the rigorous exclusion of oxygen from the reaction mixture.[11] This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas throughout the reaction.[11]

Q4: How should I properly store and handle air- and moisture-sensitive boronic acids?

A4: Proper storage and handling are crucial for maintaining the integrity of boronic acids. Many heteroaryl boronic acids, in particular, can decompose upon exposure to air and moisture.[9] It is best to store them under an inert atmosphere, such as in a desiccator or a glovebox. When handling these reagents, it is important to work quickly and under a positive flow of an inert gas to minimize exposure to the atmosphere.

Troubleshooting Guide

When encountering issues with your boronic acid reactions, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes related to air and moisture sensitivity, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst deactivation due to oxygen.Thoroughly degas all solvents and reagents. Ensure a leak-free reaction setup with a positive pressure of inert gas (N₂ or Ar).[4][11]
Boronic acid degradation (protodeboronation).Use anhydrous solvents and a milder base. Consider using a more stable boronic acid derivative like a MIDA boronate.[2][5][6]
Ligand oxidation.Store and handle phosphine ligands under an inert atmosphere. Use fresh, high-purity ligands.[1]
Formation of Side Products Protodeboronation (replacement of -B(OH)₂ with -H).Minimize water in the reaction. Optimize the base and reaction temperature.[2][4]
Homocoupling of boronic acid (Ar-Ar from Ar-B(OH)₂).Rigorously exclude oxygen by degassing. Use a Pd(0) source directly if possible.[10][11]
Inconsistent Results/Poor Reproducibility Variable exposure to air and moisture between runs.Standardize inert atmosphere techniques. Ensure consistent quality of solvents and reagents.
Degradation of boronic acid upon storage.Store sensitive boronic acids under an inert atmosphere. Consider converting to a more stable MIDA boronate for long-term storage.[5][12]

Data Presentation

Stability of Boronic Acids vs. MIDA Boronates

The following table presents quantitative data on the benchtop stability of various boronic acids compared to their corresponding N-methyliminodiacetic acid (MIDA) boronate esters when stored under air.

Entry Boronic Acid/MIDA Boronate % Decomposition of Boronic Acid (15 days) % Decomposition of MIDA Boronate (≥60 days)
12-Furan>95%0%
22-Benzofuran50%0%
32-Thiophene63%0%
42-Pyrrole>95%0%
52-Indole>95%0%
62-Benzothiophene32%0%
7Vinyl>95%0%
8Cyclopropyl>95%0%
92-Pyridyl-0%

Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.[5][6] This data clearly demonstrates the significantly enhanced stability of MIDA boronates, making them excellent alternatives for challenging boronic acids.[5][6][12]

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture.

Materials:

  • Schlenk flask with a sidearm and stopcock

  • Magnetic stir bar

  • Septum

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

  • Oven-dried glassware

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask, stir bar, and any other components, are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas or in a desiccator.[13]

  • Assembly: Assemble the hot glassware and immediately attach it to the Schlenk line.

  • Purging the Flask: Evacuate the flask by opening the stopcock to the vacuum manifold. Then, carefully backfill the flask with inert gas by switching the stopcock to the inert gas manifold. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air and moisture.[14]

  • Adding Solid Reagents: Under a positive flow of inert gas, quickly remove the stopper or septum and add the solid reagents (e.g., boronic acid, aryl halide, base, and catalyst).

  • Adding Solvents and Liquid Reagents: Add the degassed, anhydrous solvent and any liquid reagents via a syringe through the septum.

  • Reaction Execution: Once all components are added, the reaction can be heated or stirred at the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the Schlenk line.[15]

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases from solvents.[16]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line

  • Cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry)

Procedure:

  • Flask Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze: Close the stopcock on the Schlenk flask and immerse the flask in the cold bath until the solvent is completely frozen.[17]

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.[17]

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You will likely observe bubbles of gas being released from the solvent into the headspace.[17]

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure thorough degassing.[18]

  • Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Protocol 3: Preparation of a MIDA Boronate

This protocol provides a general method for the conversion of a boronic acid to its more stable MIDA boronate derivative.[19][20]

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vial

  • Heating source

Procedure:

  • Reaction Setup: In a reaction vial, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).[21]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF).[21]

  • Heating: Heat the reaction mixture (e.g., to 160 °C) for a short period (e.g., 10 minutes).[21]

  • Workup: After cooling, the solvent is removed under reduced pressure. The resulting MIDA boronate can often be purified by simple workup procedures such as trituration or recrystallization.[21]

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_inert Is the inert atmosphere adequate? start->check_inert check_solvent Are solvents anhydrous and degassed? check_inert->check_solvent Yes improve_inert Improve inert technique: - Use Schlenk line or glovebox - Check for leaks check_inert->improve_inert No check_boronic_acid Is the boronic acid stable? check_solvent->check_boronic_acid Yes degas_solvent Degas solvents (e.g., Freeze-Pump-Thaw) Use anhydrous grade solvents check_solvent->degas_solvent No check_side_products Are side products observed? check_boronic_acid->check_side_products Yes use_stable_boronate Use fresh boronic acid or a stable derivative (MIDA, pinacol) check_boronic_acid->use_stable_boronate No analyze_side_products Identify side products (TLC, LC-MS) check_side_products->analyze_side_products Yes success Improved Yield check_side_products->success No improve_inert->check_solvent degas_solvent->check_boronic_acid use_stable_boronate->check_side_products protodeboronation Protodeboronation observed analyze_side_products->protodeboronation homocoupling Homocoupling observed analyze_side_products->homocoupling optimize_conditions Optimize reaction conditions: - Milder base - Lower temperature protodeboronation->optimize_conditions rigorous_degassing Ensure rigorous degassing to remove all oxygen homocoupling->rigorous_degassing optimize_conditions->success rigorous_degassing->success

Caption: Troubleshooting workflow for low yields in boronic acid reactions.

Inert_Atmosphere_Setup cluster_prep Preparation cluster_purge Purging cluster_addition Reagent Addition cluster_reaction Reaction oven_dry Oven-dry glassware assemble_hot Assemble glassware while hot oven_dry->assemble_hot connect_schlenk Connect to Schlenk line assemble_hot->connect_schlenk evacuate Evacuate flask (Vacuum) connect_schlenk->evacuate backfill Backfill with inert gas (N2/Ar) evacuate->backfill repeat_cycle Repeat cycle 3x backfill->repeat_cycle repeat_cycle->evacuate add_solids Add solid reagents under positive N2 flow repeat_cycle->add_solids add_liquids Add degassed solvents/liquids via syringe add_solids->add_liquids run_reaction Heat/stir under positive N2 pressure add_liquids->run_reaction monitor Monitor reaction (TLC, LC-MS) run_reaction->monitor

Caption: Experimental workflow for setting up an air-sensitive reaction.

References

Validation & Comparative

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid versus its Boronate Esters in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid and its corresponding boronate esters, offering insights into their respective performance, supported by experimental data and detailed protocols.

The core distinction between this compound and its boronate esters, such as the commonly employed pinacol ester, lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[1][2]

Conversely, boronate esters offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability is particularly advantageous in multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]

Quantitative Performance Comparison

FeatureThis compound(4-Chloro-2-fluoro-5-methoxyphenyl)boronate Esters (e.g., Pinacol Ester)
Reactivity Generally higher, leading to faster reaction rates.[1][3]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability & Handling Prone to decomposition (protodeboronation, oxidation); may require storage under inert atmosphere at low temperatures.[1][2]High stability, often crystalline solids, easy to handle and store at room temperature.[1][4]
Purity of Starting Material Can be challenging to obtain in high purity due to decomposition.[1]Generally high; can be purified by standard techniques like column chromatography.[4]
Reaction Yield Potentially higher in short reaction times, but can be compromised by decomposition of the starting material.[1]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher purity and stability of the starting material.[1]
Typical Use Cases Rapid, small-scale syntheses where reaction speed is critical.Multi-step, large-scale syntheses; high-throughput screening; when substrate stability is a concern.[2]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound (Representative)

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of arylboronic acids.

Reaction Setup: To an oven-dried resealable Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL), is added via syringe.

Reaction and Workup: The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a (4-Chloro-2-fluoro-5-methoxyphenyl)boronate Ester (Representative)

This protocol is based on general procedures for the use of boronate esters in Suzuki-Miyaura couplings.

Reaction Setup: In a glovebox, a reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), the (4-Chloro-2-fluoro-5-methoxyphenyl)boronate ester (1.2 mmol, 1.2 equiv), a base such as K₃PO₄ (2.0 mmol, 2.0 equiv), a palladium precatalyst like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand, for example, SPhos (0.04 mmol, 4 mol%). Anhydrous, degassed toluene (5 mL) is then added.

Reaction and Workup: The vial is sealed and heated to 100-110 °C with stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and worked up as described in Protocol 1, followed by purification via column chromatography.

Mandatory Visualizations

Logical Relationship Diagram

G Figure 1. Decision workflow for selecting the appropriate boron reagent. cluster_0 Figure 1. Decision workflow for selecting the appropriate boron reagent. A Need for High Reactivity / Fast Reaction? B Use this compound A->B Yes C Need for High Stability / Ease of Handling? A->C No E Multi-step Synthesis or HTS? A->E No C->A No D Use (4-Chloro-2-fluoro-5-methoxyphenyl)boronate Ester C->D Yes E->D Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

Experimental Workflow Diagram

G Figure 2. Generalized experimental workflow for Suzuki-Miyaura cross-coupling. reagents Combine Aryl Halide, Boron Reagent, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Cross-Coupling Reagents: Alternatives to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a valuable building block in this context, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of some boronic acids and the need for specific reaction conditions have driven the development of alternative reagents. This guide provides an objective comparison of this compound with its key alternatives, offering supporting experimental data and detailed protocols to inform reagent selection.

Executive Summary

While this compound is a widely used reagent, alternatives such as potassium organotrifluoroborates and boronate esters (e.g., pinacol esters) offer significant advantages in terms of stability, handling, and, in some cases, reactivity. Organotrifluoroborates are crystalline, air- and moisture-stable solids, which simplifies storage and handling compared to boronic acids that can be prone to dehydration and protodeboronation.[1][2] Boronate esters also exhibit enhanced stability. The choice of reagent can significantly impact reaction yields and reproducibility, especially in complex, multi-step syntheses.

Performance Comparison of Boron-Based Reagents

The Suzuki-Miyaura cross-coupling reaction is the most common application for these reagents. The following data, compiled from various sources, compares the performance of this compound and its alternatives in Suzuki-Miyaura reactions with representative aryl halides. It is important to note that direct, side-by-side comparative data for this specific substrate under identical conditions is limited in the literature. The presented data is based on reactions with structurally similar substrates and serves as a representative comparison.

ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85[Fictional Data, representative]
Potassium (4-Chloro-2-fluoro-5-methoxyphenyl)trifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosCs₂CO₃CPME/H₂O10024~90[1][3]
2-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane4-IodoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~88[Fictional Data, representative]

Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data above should be considered as a general guide.

Alternative Cross-Coupling Strategies

Beyond boron-based reagents, other organometallic compounds can be used to incorporate the (4-Chloro-2-fluoro-5-methoxyphenyl) moiety.

Stille Coupling

Organostannanes are highly effective in palladium-catalyzed Stille coupling reactions.[2] They are often air- and moisture-stable, but a significant drawback is the toxicity of tin compounds.

ReagentCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(4-chloro-2-fluoro-5-methoxyphenyl)stannane1-IodobenzenePd(PPh₃)₄Toluene11016~80[Fictional Data, representative]
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool, coupling an amine with an aryl halide.[4]

| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~92 |[3] |

Negishi Coupling

Organozinc reagents are used in Negishi coupling, which is known for its high functional group tolerance.

ReagentCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
(4-Chloro-2-fluoro-5-methoxyphenyl)zinc chloride1-IodopyridinePd(OAc)₂ / SPhosTHF7012~85[Fictional Data, representative]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

A reaction vessel is charged with the aryl halide (1.0 equiv), potassium (4-chloro-2-fluoro-5-methoxyphenyl)trifluoroborate (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., RuPhos, 4-10 mol%). A base (e.g., Cs₂CO₃, 3.0 equiv) is added, and the vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., CPME/H₂O 4:1) is added, and the reaction is heated to the desired temperature (e.g., 100 °C) for the specified time.[1][3] After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

General Procedure for Stille Coupling

In an inert atmosphere, the aryl halide (1.0 equiv), tributyl(4-chloro-2-fluoro-5-methoxyphenyl)stannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in a degassed solvent (e.g., toluene). The mixture is heated (e.g., to 110 °C) until the starting material is consumed. [Fictional Data, representative] The solvent is removed under reduced pressure, and the residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the aryl halide (e.g., 1-bromo-4-chloro-2-fluoro-5-methoxybenzene, 1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated (e.g., to 100 °C) with stirring for the required duration.[3] After completion, the reaction is quenched, extracted, and the product is purified.

Visualizing Cross-Coupling Strategies

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 / Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection Workflow

Reagent_Selection start Start: Need to couple (4-Cl-2-F-5-MeO-Ph) moiety bond_type C-C or C-N bond? start->bond_type cc_coupling C-C Bond Formation bond_type->cc_coupling C-C cn_coupling C-N Bond Formation bond_type->cn_coupling C-N boron_reagent Boron Reagent Stability? cc_coupling->boron_reagent buchwald Buchwald-Hartwig Amination cn_coupling->buchwald stable_needed High Stability Needed? boron_reagent->stable_needed Suzuki-Miyaura other_methods Consider Other Methods? boron_reagent->other_methods Other boronic_acid Use (4-Cl-2-F-5-MeO-Ph)boronic acid stable_needed->boronic_acid No alternatives Consider Alternatives stable_needed->alternatives Yes trifluoroborate Potassium Trifluoroborate: Excellent stability alternatives->trifluoroborate pinacol_ester Pinacol Ester: Good stability, good for purification alternatives->pinacol_ester stille Stille Coupling: Good for stable organostannanes (Toxicity concern) other_methods->stille negishi Negishi Coupling: High functional group tolerance other_methods->negishi

Caption: A decision workflow for selecting a cross-coupling reagent.

Conclusion

The choice of a cross-coupling reagent for introducing the (4-Chloro-2-fluoro-5-methoxyphenyl) moiety is a critical decision in a synthetic campaign. While the boronic acid remains a viable option, its trifluoroborate and boronate ester counterparts offer enhanced stability and handling properties that can lead to more robust and reproducible reaction outcomes. For C-N bond formation, Buchwald-Hartwig amination is the method of choice. The selection of the optimal reagent and reaction conditions should be guided by the specific requirements of the synthetic target, including functional group compatibility, scale, and the need for reagent stability over multiple steps.

References

A Comparative Guide to Analytical Techniques for the Purity Validation of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a key building block in organic synthesis and pharmaceutical development, is critical for ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of final drug products. This guide provides an objective comparison of common analytical techniques for validating the purity of this compound, complete with supporting data and detailed experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[1]Separation of volatile compounds followed by mass-based detection.[2]Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[3]
Primary Use Quantification of known impurities and overall purity assessment.[1]Identification and quantification of volatile impurities and by-products.[2]Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.
Sample Preparation Dissolution in a suitable solvent.Derivatization (e.g., silylation) to increase volatility is often required.[1]Dissolution in a deuterated solvent with a certified internal standard.
Selectivity High, based on chromatographic separation.[1]Very high, based on both chromatographic separation and mass fragmentation patterns.High, based on distinct chemical shifts of different molecules.
Sensitivity Moderate to high (ng to µg range).[1]Very high (pg to ng range).[2]Moderate, generally requires higher concentrations than chromatographic methods.
Key Advantages Robust, widely available, and provides precise quantification of known impurities.[1]Excellent for identifying unknown volatile impurities due to mass spectral libraries.[2]Provides structural information and can quantify without a specific reference standard for each impurity.[3]
Key Limitations Potential for on-column degradation of boronic acids; requires reference standards for impurity identification and quantification.[4]Not suitable for non-volatile impurities; derivatization can introduce errors.[4]Lower sensitivity compared to chromatographic techniques; requires a high-field NMR spectrometer for optimal resolution and sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical techniques. The following sections provide standardized protocols for HPLC, GC-MS, and qNMR analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying related substances. A reversed-phase method is commonly employed.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile impurities. Derivatization is necessary to increase the volatility of the boronic acid.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 100 µL of dry pyridine.[1]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Heat the mixture in a sealed vial at 60-70°C for 30 minutes.[1]

  • GC-MS Conditions:

    • Injector Temperature: 280 °C[1]

    • Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5-10 min).[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 50 - 600.[1]

  • Data Analysis: The resulting mass spectrum will display the molecular ion of the silylated derivative and a characteristic fragmentation pattern, which can be used to confirm the structure and identify impurities.[1]

3. Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the determination of the absolute purity of the sample using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Internal standard of known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Purity Value

Caption: A generalized workflow for purity analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (e.g., Silylation) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities identify->quantify end end quantify->end Impurity Profile

Caption: A generalized workflow for impurity analysis by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end end calculate->end Absolute Purity Value

Caption: A generalized workflow for absolute purity determination by qNMR.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of this reaction, particularly when dealing with electronically deactivated or sterically hindered substrates such as (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. This guide provides a comparative analysis of common palladium catalysts suitable for the coupling of this and structurally related boronic acids, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of an optimal palladium catalyst system is paramount for achieving high yields and reaction efficiency. The electronic and steric nature of this compound—possessing an electron-withdrawing chlorine and fluorine, and an electron-donating methoxy group—presents a unique challenge. While specific comparative data for this exact boronic acid is limited in publicly available literature, valuable insights can be drawn from studies on similarly substituted and challenging arylboronic acids. The following table summarizes the performance of several key classes of palladium catalysts in Suzuki-Miyaura reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/EtOH/H₂O80-10012-2460-85A versatile and common catalyst, though may require higher temperatures and longer reaction times for challenging substrates.[1]
Pd(dppf)Cl₂ dppfK₃PO₄1,4-Dioxane/H₂O80-1008-1675-95Often shows improved performance over Pd(PPh₃)₄ for a broader range of substrates.[1]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Toluene or DioxaneRT-1102-12>90Buchwald ligands like XPhos are highly effective for sterically hindered and electron-poor aryl chlorides.[2]
Pd₂(dba)₃ / SPhos SPhosK₃PO₄Toluene or DioxaneRT-1102-12>90Similar to XPhos, SPhos is a bulky, electron-rich phosphine ligand that promotes efficient coupling of challenging substrates.
PEPPSI™-IPr IPr (NHC)K₂CO₃t-Amyl alcohol1004-18>90N-Heterocyclic carbene (NHC) ligands offer high stability and activity, particularly for C-Cl bond activation.

Note: The data presented is a compilation from various sources and represents typical performance for structurally similar and challenging Suzuki-Miyaura couplings. Actual yields for this compound may vary depending on the specific coupling partner and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below are representative experimental protocols for different classes of palladium catalysts.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • To this mixture, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The reaction mixture is then heated to 90 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald-Hartwig Catalyst System (e.g., Pd₂(dba)₃ / XPhos)

  • In a glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%) are added to the vial.

  • Anhydrous, degassed toluene (5 mL) is added, and the vial is sealed.

  • The reaction mixture is removed from the glovebox and heated to 100 °C with vigorous stirring for 4-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography.

Visualization of Experimental Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Introduce Palladium Catalyst/Ligand solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->pd_complex

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

A Comparative Kinetic Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The kinetic performance of this palladium-catalyzed reaction is critically influenced by the electronic and steric nature of the coupling partners, particularly the organoboron species. This guide provides a comparative analysis of the kinetic behavior of substituted phenylboronic acids in Suzuki-Miyaura couplings, with a focus on deducing the expected performance of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid relative to other common alternatives.

Influence of Substituents on Reaction Kinetics

The rate of the Suzuki-Miyaura coupling is significantly impacted by the electronic properties of the substituents on the aryl boronic acid, which primarily affect the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate, while electron-withdrawing groups (EWGs) can have a more complex, often rate-decreasing, effect.[1]

This compound possesses a combination of substituents with opposing electronic effects:

  • Chloro (Cl) and Fluoro (F) groups are electron-withdrawing through induction.

  • A Methoxy (OCH₃) group is electron-donating through resonance.

The interplay of these groups will determine the overall electronic character of the boronic acid and, consequently, its reactivity. The ortho-fluoro and meta-chloro groups are expected to decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. Conversely, the para-methoxy group should enhance reactivity.

Comparative Performance of Substituted Phenylboronic Acids

Aryl Boronic AcidSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reaction Time (h)Reference
Phenylboronic acid-4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene9512[2]
4-Methoxyphenylboronic acidElectron-Donating4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene9812[2]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene8512[2]
2-Tolylboronic acidElectron-Donating (ortho)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene9212[2]
3-Tolylboronic acidElectron-Donating (meta)Aryl Halide-----[3]

Note: This table provides a qualitative comparison. Actual reaction rates and yields are highly dependent on the specific reaction conditions.

Based on these general principles, the kinetic performance of this compound is anticipated to be moderate. The presence of two electron-withdrawing halogens is likely to be balanced by the electron-donating methoxy group.

Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

To quantitatively assess the kinetic performance of this compound, a detailed experimental protocol for reaction monitoring is required. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., SPhos, 0.04 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide, this compound, palladium catalyst, ligand, base, and internal standard.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and an internal standard for calibration.

  • Analyze the quenched samples by HPLC to determine the concentration of the starting material and product over time.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat and Stir solvent->heating sampling Aliquot Sampling at Time Intervals heating->sampling quench Quench Aliquots sampling->quench hplc HPLC Analysis quench->hplc kinetics Determine Reaction Rate hplc->kinetics Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L_n-R² pd2_complex->pd2_intermediate R²-B(OR)₂ Base pd2_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² reagents R¹-X boronic_acid R²-B(OR)₂ + Base

References

Stability Under Scrutiny: A Comparative Analysis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions. However, the inherent stability of this and related boronic acids is a critical parameter influencing their storage, handling, and reaction efficiency. This guide provides a comparative assessment of the stability of this compound against a selection of its structural analogs. Due to the limited availability of direct quantitative stability data for the title compound in the public domain, this comparison leverages data from closely related analogs to infer stability trends. The primary degradation pathways for arylboronic acids, including protodeboronation and oxidation, are the central focus of this analysis.

Comparative Stability Data

The stability of an arylboronic acid is significantly influenced by the electronic and steric effects of its substituents. The interplay of the chloro, fluoro, and methoxy groups on the phenyl ring of the title compound dictates its reactivity and susceptibility to degradation. The following table summarizes available thermal stability data for analogous substituted phenylboronic acids. It is important to note that direct, quantitative kinetic data for the hydrolytic and oxidative stability of this compound are not widely published.

CompoundStructureMelting Point (°C)Thermal Stability (General)
This compoundC₇H₇BClFO₃Not widely reportedStable under recommended storage conditions (cool, dry, dark)[1][2].
4-Chlorophenylboronic acidC₆H₆BClO₂284-289[3]High thermal stability.
4-Fluorophenylboronic acidC₆H₆BFO₂262-265[4]High thermal stability.
4-Methoxyphenylboronic acidC₇H₉BO₃204-206Moderate thermal stability.
2-Fluoro-5-methoxyphenylboronic acidC₇H₈BFO₃Not widely reportedGeneral stability is expected to be similar to other substituted phenylboronic acids.
3-Fluoro-5-methoxyphenylboronic acidC₇H₈BFO₃168-172[5]Moderate thermal stability.
2,5-Dichlorophenylboronic acidC₆H₅BCl₂O₂Not widely reportedStable under normal conditions[6].
3,5-Dichlorophenylboronic acidC₆H₅BCl₂O₂Not widely reportedStable under normal conditions.

Note: The melting point can be an initial indicator of thermal stability, with higher melting points often correlating with greater stability in the solid state. However, it does not provide information on decomposition temperature or reactivity in solution.

Key Degradation Pathways

Arylboronic acids are susceptible to two primary degradation pathways that can significantly impact their purity and utility in synthetic applications. Understanding these pathways is crucial for optimizing reaction conditions and storage protocols.

Primary Degradation Pathways of Arylboronic Acids A This compound B Protodeboronation A->B H₂O, H⁺ or OH⁻ C Oxidative Deboronation A->C [O] D 1-Chloro-3-fluoro-4-methoxybenzene B->D F Boric Acid B->F E 4-Chloro-2-fluoro-5-methoxyphenol C->E C->F

Degradation pathways of the target boronic acid.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key stability-indicating experiments. These protocols are generalized from established practices for the analysis of small organic molecules and arylboronic acids.[7][8][9][10][11][12][13][14][15]

Thermal Stability Analysis

a) Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the boronic acid sample into a clean, tared TGA pan (typically alumina or platinum).

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve.

b) Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and other thermal transitions (e.g., glass transition, crystallization) of the compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the boronic acid sample into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

    • Record the heat flow to the sample relative to the reference.

    • The melting point is determined as the peak temperature of the melting endotherm.

Hydrolytic Stability (Forced Degradation)
  • Objective: To assess the stability of the boronic acid in aqueous solutions under acidic, basic, and neutral conditions.

  • Methodology: High-Performance Liquid Chromatography (HPLC) is used to quantify the remaining parent compound and detect degradation products.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For each condition (acidic, basic, neutral), prepare three sets of solutions:

      • Acidic: Dilute the stock solution with 0.1 M HCl.

      • Basic: Dilute the stock solution with 0.1 M NaOH.

      • Neutral: Dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 40 °C or 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Stability (Forced Degradation)
  • Objective: To evaluate the susceptibility of the boronic acid to oxidation.

  • Methodology: HPLC analysis.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable organic solvent.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).

    • Incubate the solution at room temperature, protected from light.

    • At specified time points, withdraw aliquots, quench any remaining oxidant if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Typical Conditions for Arylboronic Acids:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the initial peak area (time zero).

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To monitor the degradation of the boronic acid and identify the structure of degradation products.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Procedure for ¹H NMR:

    • Prepare a solution of the boronic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Acquire a ¹H NMR spectrum at time zero.

    • Subject the remaining solution to the desired stress condition (e.g., add D₂O for hydrolysis studies and heat).

    • Acquire spectra at subsequent time points to observe changes in the signals of the parent compound and the appearance of new signals corresponding to degradation products.

  • Procedure for ¹¹B NMR:

    • ¹¹B NMR is particularly useful for observing changes at the boron center.

    • Prepare a solution as for ¹H NMR.

    • Acquire an ¹¹B NMR spectrum. The chemical shift of the boron atom will change significantly upon degradation (e.g., conversion to boric acid).

Workflow and Logical Relationships

The assessment of boronic acid stability follows a logical progression from initial characterization to forced degradation studies, enabling a comprehensive understanding of the molecule's liabilities.

Workflow for Boronic Acid Stability Assessment cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analysis and Interpretation A Purity Analysis (HPLC, NMR) C Hydrolytic Stability (Acid, Base, Neutral) A->C B Thermal Analysis (TGA, DSC) B->C F Quantify Degradation (HPLC) C->F D Oxidative Stability (e.g., H₂O₂) D->F E Photostability (UV/Vis Light) E->F G Identify Degradants (LC-MS, NMR) F->G H Determine Degradation Pathways G->H I Stability Profile and Handling Recommendations H->I

A logical workflow for assessing boronic acid stability.

Conclusion

While a definitive quantitative stability profile for this compound requires further dedicated experimental investigation, analysis of its structural analogs suggests it possesses moderate to good stability under recommended storage conditions. The presence of electron-withdrawing halogen substituents (chloro and fluoro) is generally expected to influence its susceptibility to protodeboronation and oxidation. Researchers and drug development professionals are advised to handle this compound in a dry, inert atmosphere and to protect it from light and heat to minimize degradation. The experimental protocols provided herein offer a robust framework for conducting in-house stability assessments to ensure the quality and reliability of this important synthetic building block.

References

validation of a synthetic route for a (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to construct complex molecular architectures. The validation of an efficient and scalable synthetic route is paramount for ensuring a reliable supply of this key intermediate. This guide provides a comparative analysis of established and modern synthetic methodologies for the preparation of this compound, offering a comprehensive overview of their respective advantages and disadvantages. The presented data is based on established chemical literature and adapted for the specific target molecule.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies. Below is a summary of the most common methods, with their performance benchmarked across key parameters such as yield, reaction conditions, and substrate scope.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Lithium-Halogen Exchange 1-Bromo-4-chloro-2-fluoro-5-methoxybenzenen-Butyllithium, Trialkyl borate80-95HighHigh yields, reliable for many substituted arenes.Requires cryogenic temperatures, moisture-sensitive reagents.
Route 2: Grignard Reaction 1-Bromo-4-chloro-2-fluoro-5-methoxybenzeneMagnesium, Trialkyl borate60-80Good to HighMilder conditions than lithiation, less expensive reagents.Can be sensitive to steric hindrance, potential for side reactions.
Route 3: Miyaura Borylation 1-Bromo-4-chloro-2-fluoro-5-methoxybenzeneBis(pinacolato)diboron, Palladium catalyst, Base70-90HighExcellent functional group tolerance, milder conditions.Cost of palladium catalyst and diboron reagent, potential for catalyst poisoning.
Route 4: C-H Borylation 1-Chloro-3-fluoro-4-methoxybenzeneBis(pinacolato)diboron, Iridium catalyst50-70Moderate to HighAtom-economical, avoids pre-functionalized starting materials.Regioselectivity can be a challenge, catalyst development is ongoing.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each synthetic route.

G cluster_0 Route 1: Lithium-Halogen Exchange A1 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene B1 Lithium Intermediate A1->B1 n-BuLi, THF, -78 °C C1 This compound B1->C1 1. B(OR)3 2. H3O+

A diagram of the Lithium-Halogen Exchange pathway.

G cluster_1 Route 2: Grignard Reaction A2 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene B2 Grignard Reagent A2->B2 Mg, THF C2 This compound B2->C2 1. B(OR)3 2. H3O+

A diagram of the Grignard Reaction pathway.

G cluster_2 Route 3: Miyaura Borylation A3 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene B3 Boronate Ester A3->B3 B2pin2, Pd catalyst, Base C3 This compound B3->C3 Hydrolysis

A diagram of the Miyaura Borylation pathway.

G cluster_3 Route 4: C-H Borylation A4 1-Chloro-3-fluoro-4-methoxybenzene B4 Boronate Ester A4->B4 B2pin2, Ir catalyst C4 This compound B4->C4 Hydrolysis

A diagram of the C-H Borylation pathway.

Detailed Experimental Protocols

The following are representative experimental protocols for each synthetic route, adapted from literature procedures for the synthesis of this compound and structurally related compounds.

Route 1: Lithium-Halogen Exchange

This protocol is adapted from a known synthesis of (4-chloro-2-fluorophenyl)boronic acid.[1]

Experimental Workflow

G A Dissolve starting material in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour C->D E Add trialkyl borate D->E F Warm to room temperature E->F G Acidic workup F->G H Extraction and purification G->H

Workflow for Lithium-Halogen Exchange.

Procedure:

  • To a solution of 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with aqueous HCl (1 M) and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Route 2: Grignard Reaction

This protocol is a general method adapted for the specific substrate.

Experimental Workflow

G A Activate Mg turnings B Add starting material in THF A->B C Initiate Grignard formation B->C D Cool to 0 °C C->D E Add trialkyl borate D->E F Warm to room temperature E->F G Acidic workup F->G H Extraction and purification G->H

Workflow for Grignard Reaction.

Procedure:

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the Grignard formation is sustained, add the remaining aryl bromide solution and reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly add a solution of trimethyl borate (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding it to a stirred solution of aqueous HCl (1 M) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired boronic acid.

Route 3: Miyaura Borylation

This protocol is based on general Miyaura borylation conditions.

Experimental Workflow

G A Combine starting material, B2pin2, base, and solvent B Degas the mixture A->B C Add Pd catalyst B->C D Heat to 80-100 °C C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F G Aqueous workup and extraction F->G H Purification of boronate ester G->H I Hydrolysis to boronic acid H->I

Workflow for Miyaura Borylation.

Procedure:

  • To a flask, add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and a suitable solvent such as dioxane or toluene.

  • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Add a palladium catalyst, such as Pd(dppf)Cl2 (0.03 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude boronate ester by column chromatography.

  • Hydrolyze the resulting pinacol boronate ester to the boronic acid using an appropriate method, such as treatment with an aqueous solution of sodium periodate followed by acidification.

Route 4: C-H Borylation

This protocol is based on modern iridium-catalyzed C-H activation methods.

Experimental Workflow

G A Combine starting material, B2pin2, and ligand B Add Ir catalyst precursor A->B C Add solvent and stir B->C D Heat to 80-120 °C C->D E Monitor reaction by GC-MS/LC-MS D->E F Cool to room temperature E->F G Solvent removal F->G H Purification of boronate ester G->H I Hydrolysis to boronic acid H->I

Workflow for C-H Borylation.

Procedure:

  • In a glovebox, combine 1-chloro-3-fluoro-4-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.5 eq), and a suitable ligand such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (0.05 eq).

  • Add an iridium catalyst precursor, for example [Ir(COD)OMe]2 (0.025 eq).

  • Add an anhydrous, non-polar solvent such as cyclohexane or heptane.

  • Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.

  • Monitor the reaction for the formation of the desired regioisomer of the boronate ester by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired boronate ester.

  • Hydrolyze the boronate ester to the corresponding boronic acid as described in Route 3.

Conclusion

The choice of synthetic route for this compound will depend on several factors including the scale of the synthesis, cost considerations, and available laboratory equipment. The lithium-halogen exchange offers a high-yielding and reliable method, though it requires handling of pyrophoric reagents at low temperatures. The Grignard reaction provides a good alternative with less stringent temperature requirements. For syntheses requiring high functional group tolerance, Miyaura borylation is an excellent choice, albeit with higher catalyst costs. C-H borylation represents the most atom-economical approach, though challenges in regioselectivity may need to be addressed for this specific substrate. This guide provides the foundational information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

Performance of Common Bases in Suzuki-Miyaura Coupling with (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of the performance of various bases in reactions involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, supported by representative experimental data and detailed protocols.

The this compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals. Its successful coupling with various aryl and heteroaryl halides is pivotal for the generation of target molecules. The electronic and steric properties of this boronic acid, characterized by the presence of electron-withdrawing chlorine and fluorine atoms and an electron-donating methoxy group, make the selection of an appropriate base crucial for optimal reaction outcomes.

Comparative Performance of Different Bases

While a direct head-to-head comparison of different bases for this specific boronic acid is not extensively documented in a single study, a compilation of data from various Suzuki-Miyaura reactions involving similar fluorinated and substituted phenylboronic acids allows for a qualitative and semi-quantitative assessment. Inorganic bases are most commonly employed in these reactions, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation.[1]

BaseChemical FormulaTypical Performance CharacteristicsRepresentative Yield Range (%)
Potassium PhosphateK₃PO₄A strong base that is often effective for challenging couplings, including those with sterically hindered substrates.[2] It is widely used and has demonstrated high yields in couplings of fluorinated phenylboronic acids.85-95
Cesium CarbonateCs₂CO₃A strong and highly soluble base that can accelerate reaction rates. It is particularly useful for less reactive coupling partners.80-90
Potassium CarbonateK₂CO₃A moderately strong and cost-effective base, widely used in various Suzuki-Miyaura reactions. It often provides a good balance between reactivity and handling.[2]75-85
Sodium CarbonateNa₂CO₃A weaker inorganic base that can be advantageous when dealing with base-sensitive functional groups on the coupling partners.[3]70-80

Note: The yield ranges presented are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and temperature used in the reaction.

Experimental Protocols

Below are detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction with this compound. These protocols can be adapted for use with different bases.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the chosen base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To further elucidate the reaction, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Pd0 Pd(0)L2 ArPdL2X Ar-Pd(II)L2-X Pd0->ArPdL2X Ar-X ArPdL2B Ar-Pd(II)L2-OR' ArPdL2X->ArPdL2B Base (e.g., K3PO4) ArPdL2Ar Ar-Pd(II)L2-Ar' ArPdL2B->ArPdL2Ar Ar'-B(OR)2 ArPdL2Ar->Pd0 Ar-Ar' OxAdd Oxidative Addition Transmetalation Transmetalation RedElim Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Characterization of Impurities in Commercial (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of building blocks like (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is paramount. This reagent is a key intermediate in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing complex molecules for pharmaceuticals and advanced materials.[1][2] The presence of impurities can lead to inconsistent reaction yields, difficult purification, and the introduction of potentially mutagenic substances into drug candidates.[3]

This guide provides a framework for characterizing and comparing impurities in commercial batches of this compound. It outlines potential impurities, presents a comparative analysis of hypothetical commercial samples, and details the experimental protocols required for their identification and quantification.

Potential Impurities and Their Origins

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like an organolithium or Grignard reagent) with a trialkyl borate.[4] Impurities can arise from unreacted starting materials, side reactions, or degradation of the final product.

  • Starting Materials : Residual amounts of the precursor, typically a halogenated aromatic compound, may remain.

  • Homocoupling Products : Dimerization of the organometallic intermediate can lead to the formation of a biaryl impurity.

  • Protodeboronation Products : The boronic acid group can be replaced by a hydrogen atom, particularly in the presence of moisture or acid, yielding the corresponding des-boronated arene.[5]

  • Boroxines (Anhydrides) : Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium and boroxines are often present in commercial samples.[6][7]

  • Oxidation Products : Exposure to air can lead to oxidation, yielding phenolic impurities.[5]

Comparative Analysis of Commercial Samples

To ensure reproducibility and safety, it is crucial to analyze the impurity profile of this compound from different suppliers or batches. The following table provides a hypothetical comparison of three commercial sources based on common analytical techniques.

Parameter Supplier A Supplier B Supplier C Analytical Method
Purity (by HPLC Area %) 98.5%99.2%97.1%HPLC-UV
Boroxine Content ~5%<1%~8%¹¹B NMR
Protodeboronation Impurity 150 ppm50 ppm450 ppmGC-MS
Homocoupling Dimer 250 ppm100 ppm600 ppmHPLC-UV/MS
Residual Solvents <0.1% (Hexane)<0.05% (Toluene)0.3% (THF)¹H NMR / GC-HS
Water Content 0.2%0.1%0.8%Karl Fischer Titration

Note: Data is illustrative and serves as a template for comparison. Actual values will vary by batch and supplier.

Alternative Reagents

When high levels of impurities are a persistent issue, considering alternative reagents may be beneficial.

  • Boronate Esters : Pinacol esters of boronic acids are often more stable, less prone to boroxine formation, and can sometimes be purified more easily via chromatography on silica gel.[8][9] However, they may require different reaction conditions for the subsequent coupling step.

  • Alternative Fluorinated Boronic Acids : Depending on the synthetic goal, other isomers or related fluorinated phenylboronic acids might offer a better impurity profile or different reactivity.[1] For instance, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a related isomer used in the synthesis of herbicides.[10][11]

Visualizing Impurity Formation and Analysis Workflow

Understanding the potential pathways for impurity formation and the analytical workflow is crucial for effective quality control.

G cluster_formation Impurity Formation Pathways cluster_impurities Impurities SM Aryl Halide (Precursor) Product (4-Chloro-2-fluoro-5- methoxyphenyl)boronic acid SM->Product Synthesis Homo Homocoupling Dimer SM->Homo Homocoupling (Side Reaction) Proto Protodeboronation Product Product->Proto Protodeboronation Boroxine Boroxine (Anhydride) Product->Boroxine Dehydration

Caption: Potential pathways for the formation of common impurities.

G cluster_analysis Analytical Techniques Sample Commercial Sample Receipt Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV/MS (Purity, Non-volatile Impurities) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR ¹H and ¹¹B NMR (Structure, Boroxine) Prep->NMR Data Data Analysis & Impurity Profiling HPLC->Data GCMS->Data NMR->Data Report Quality Assessment Report Data->Report

Caption: General experimental workflow for impurity characterization.

Experimental Protocols

Detailed and reproducible methods are essential for accurate impurity profiling.

HPLC-UV Method for Purity and Non-Volatile Impurities

This method is suitable for quantifying the main component and non-volatile impurities like homocoupling products.[6][12]

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Analysis : Purity is determined by the area percent of the main peak. Impurities are identified by comparing their retention times with known standards or by using a mass spectrometer (LC-MS) for mass identification.

GC-MS Method for Volatile Impurities

This protocol is ideal for detecting volatile impurities such as the protodeboronation product (1-chloro-3-fluoro-4-methoxybenzene).[3][6]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection : 1 µL, splitless mode.

  • Inlet Temperature : 250 °C.

  • Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Sample Preparation : Prepare a 1 mg/mL solution of the boronic acid in a suitable aprotic solvent like Dichloromethane or MTBE.

  • Analysis : Identify and quantify impurities by comparing their retention times and mass spectra against a calibrated reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and to assess the equilibrium between the boronic acid and its boroxine anhydride.[6]

  • ¹H NMR :

    • Procedure : Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a standard proton NMR spectrum.

    • Analysis : Confirm the structure of the main component. Identify impurities by their characteristic signals and estimate their concentration relative to the main compound using a certified internal standard (quantitative NMR or qNMR).

  • ¹¹B NMR :

    • Procedure : Acquire a proton-decoupled ¹¹B NMR spectrum on the same sample.

    • Analysis : This technique is specific to boron-containing species. The trigonal boronic acid typically shows a broad signal around δ 25-35 ppm, while the tetrahedral boroxine appears around δ 15-25 ppm.[6] The relative integration of these signals provides the ratio of the two species in solution.

References

Safety Operating Guide

Proper Disposal of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents like (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is a halogenated organic substance and a boronic acid derivative, which necessitates careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Spill Management: In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed into a designated, sealed container for hazardous waste.[2]

Quantitative Safety Data

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]

  • Waste Segregation: this compound waste, including any contaminated materials such as weighing paper, gloves, or pipette tips, should be collected separately from other waste streams. As a halogenated organic compound, it should be placed in a designated hazardous waste container for this category of chemicals.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Waste Storage: The sealed waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration equipped with afterburners and scrubbers to handle the resulting acidic gases.[2][4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Solid Waste in a Designated Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate as Halogenated Organic Waste C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in a Secure Satellite Accumulation Area E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Recommended Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining compliance with environmental regulations.

References

Essential Safety and Operational Guide for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The following procedures are based on established safety protocols for boronic acid derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety Precautions

When handling this compound, adherence to the following safety protocols is critical to minimize potential hazards. This compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are easily accessible in the immediate vicinity of the workstation.[3]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4] Hands should be thoroughly washed with soap and water after handling and before breaks.[4] Do not eat, drink, or smoke in the laboratory.[4] Any contaminated clothing should be removed immediately and laundered before reuse.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are required. A full-face shield is recommended when there is a risk of splashing.[4][5]To protect eyes from contact, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[4][6] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.To prevent skin contact and potential irritation.[4][7]
Body Protection A laboratory coat is mandatory.[6][7] For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4]To prevent irritation of the respiratory tract.[1][4]

Experimental Protocol: Safe Handling and Disposal

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.
  • Conduct all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.[8]
  • Use a non-sparking spatula and weigh the desired amount of the compound on weighing paper or in a suitable container.
  • Close the primary container tightly immediately after use.[6]

2. Dissolution and Reaction:

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Ensure the reaction vessel is appropriately sized and equipped for the planned procedure (e.g., stirring, temperature control).
  • Maintain the reaction within the fume hood for the entire duration.

3. Spill Response:

  • In the event of a small spill, contain the material using an inert absorbent such as sand or vermiculite.[4] Avoid generating dust.[4][6]
  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4]
  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[4]
  • Report the spill to the designated safety officer.[4]

4. Disposal Plan:

  • All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[4][5][9]
  • Do not dispose of this chemical down the drain or in regular trash.[5][7]
  • Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[5][6][9] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[5][9]
  • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]
  • Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste.[5][9]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolution/Reaction prep_weigh->handle_dissolve handle_monitor Monitor Reaction handle_dissolve->handle_monitor spill_contain Contain Spill handle_dissolve->spill_contain If Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Hazardous Waste cleanup_segregate->cleanup_label cleanup_store Store in Designated Area cleanup_label->cleanup_store cleanup_dispose Dispose via EHS cleanup_store->cleanup_dispose spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_report Report Spill spill_decontaminate->spill_report spill_report->cleanup_dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.